4-Fluoro-5-iodo-2-methylbenzoic acid
Description
Properties
IUPAC Name |
4-fluoro-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNXZCFAWAXLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-5-iodo-2-methylbenzoic acid CAS 1533441-18-7 properties
An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methylbenzoic acid (CAS 1533441-18-7)
Introduction: A Versatile Halogenated Building Block
4-Fluoro-5-iodo-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds of significant interest in the fields of medicinal chemistry and materials science. As a synthetic intermediate, its true value lies in the unique combination of its functional groups. The presence of a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid on a single benzene ring provides a scaffold ripe with potential for targeted chemical modification.
Organofluorine compounds are prevalent in modern pharmaceuticals, with fluorine substitution often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Simultaneously, the iodo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to construct complex molecular architectures. This guide offers a comprehensive overview of the known properties, plausible synthetic strategies, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key physicochemical data for 4-Fluoro-5-iodo-2-methylbenzoic acid.
| Property | Value | Source |
| CAS Number | 1533441-18-7 | [2][3] |
| Molecular Formula | C₈H₆FIO₂ | [4] |
| Molecular Weight | 280.04 g/mol | [3][4] |
| IUPAC Name | 4-fluoro-5-iodo-2-methylbenzoic acid | [3] |
| Purity | Typically ≥95% | [3] |
| LogP | 3.22 (Calculated) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Canonical SMILES | CC1=CC(F)=C(I)C=C1C(=O)O | [3] |
| InChI Key | HLNXZCFAWAXLGI-UHFFFAOYSA-N | [3] |
Spectroscopic Profile: A Structural Elucidation Workflow
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural determination of organic molecules.
-
¹H NMR: The spectrum is expected to show three distinct regions:
-
Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C6 will likely appear as a doublet, coupled to the fluorine at C4. The proton at C3 will appear as a doublet, coupled to the same fluorine atom.
-
Methyl Protons: A singlet corresponding to the three methyl protons, expected around 2.2-2.6 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), whose position can be highly dependent on solvent and concentration.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals. Key predicted shifts include:
-
Carboxyl Carbon (-COOH): ~165-175 ppm.
-
Fluorine-Coupled Carbons: The carbon directly attached to fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons (C3, C5) will show smaller two- and three-bond couplings.
-
Iodine-Coupled Carbon (C5): The direct attachment of the heavy iodine atom will shift this carbon's resonance significantly upfield compared to an unsubstituted carbon.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 18-22 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the mass and fragmentation of the molecule. For 4-Fluoro-5-iodo-2-methylbenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z ≈ 280. Common fragmentation pathways would likely include the loss of the hydroxyl group ([M-17]⁺), the entire carboxyl group ([M-45]⁺), and potentially the iodine atom ([M-127]⁺).
Synthesis and Reactivity: A Strategic Approach
A documented, scaled-up synthesis for 4-Fluoro-5-iodo-2-methylbenzoic acid is not prominently featured in publicly accessible literature. However, a scientifically sound synthetic route can be proposed based on established organic chemistry principles and known syntheses of structurally related molecules.[7][8] A logical and efficient pathway would involve the direct iodination of a commercially available precursor.
Proposed Synthetic Protocol: Electrophilic Iodination
The most direct route is the electrophilic iodination of 4-fluoro-2-methylbenzoic acid. The regiochemical outcome is directed by the existing substituents. The methyl and fluoro groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. All three groups favor substitution at the C5 position, making this a highly regioselective transformation.
Step-by-Step Methodology:
-
Precursor Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-fluoro-2-methylbenzoic acid in a suitable solvent such as acetic acid.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution. Causality Note: NIS is chosen as it is an easy-to-handle, mild source of an electrophilic iodine (I⁺).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid (0.1 equivalents). Causality Note: The acid protonates the NIS, making it a much more potent electrophile and accelerating the rate of the electrophilic aromatic substitution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity 4-fluoro-5-iodo-2-methylbenzoic acid.
Applications in Drug Discovery and Chemical Synthesis
The true utility of 4-fluoro-5-iodo-2-methylbenzoic acid is as a versatile building block.[9] The distinct reactivity of its functional groups allows for sequential and selective modifications, making it an ideal scaffold for building molecular libraries in drug discovery programs.
-
The Iodine Handle for Cross-Coupling: The carbon-iodine bond is relatively weak, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the C5 position, including alkyl, aryl, and vinyl groups, via reactions like Suzuki, Stille, Sonogashira, and Heck couplings. This is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
-
The Carboxylic Acid for Derivatization: The carboxylic acid group is a versatile functional handle. It can be readily converted to amides, esters, or acid chlorides. This is particularly useful for attaching the scaffold to other fragments or for modulating the compound's solubility and cell permeability. Amide coupling is one of the most common reactions in pharmaceutical synthesis.
-
The Fluorine Atom for Pharmacokinetic Tuning: As previously mentioned, the fluorine atom is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its inclusion can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of the nearby carboxylic acid.
Safety and Handling
As with any laboratory chemical, 4-fluoro-5-iodo-2-methylbenzoic acid must be handled with appropriate care, following standard safety protocols. The Globally Harmonized System (GHS) classifications are based on data from structurally similar compounds.[3]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Aquatic Hazard | H402 | Harmful to aquatic life. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
4-Fluoro-5-iodo-2-methylbenzoic acid represents a highly functionalized and synthetically valuable building block. While not a final product in itself, its strategic combination of reactive sites—an iodine atom for cross-coupling, a carboxylic acid for derivatization, and a fluorine atom for property modulation—makes it an enabling tool for researchers in drug discovery and advanced materials. Its predictable reactivity and plausible, regioselective synthesis position it as a key intermediate for the creation of novel and complex molecular entities. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.
References
- Sigma-Aldrich. (2024).
- The Royal Society of Chemistry. (n.d.).
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Fisher Scientific. (n.d.).
- FUJIFILM Wako Chemicals. (n.d.). 4-FLUORO-5-IODO-2-METHYLBENZOIC ACID.
- PubChem. (n.d.). 5-Fluoro-2-iodobenzoic acid.
- Echemi. (n.d.). 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID.
- (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- ChemicalBook. (n.d.). 4-Fluoro-5-iodo-2-methyl-benzoic acid methyl ester.
- Fluorochem. (n.d.). 4-FLUORO-5-IODO-2-METHYLBENZOIC ACID.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
- Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals.
- ChemicalBook. (n.d.). 5-Iodo-2-methylbenzoic acid synthesis.
- ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Fluorochem. (n.d.). 4-Bromo-5-iodo-2-methyl-benzoic acid.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Elsayed, M. S. A., & Ghorab, W. M. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic chemistry, 80, 276–287.
Sources
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- 2. 1533441-18-7・4-FLUORO-5-IODO-2-METHYLBENZOIC ACID・4-FLUORO-5-IODO-2-METHYLBENZOIC ACID【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
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4-Fluoro-5-iodo-2-methylbenzoic acid chemical structure and molecular weight
Executive Summary
4-Fluoro-5-iodo-2-methylbenzoic acid (CAS: 1533441-18-7) is a highly specialized halogenated benzoic acid derivative serving as a critical scaffold in medicinal chemistry. Characterized by its dense functionalization—combining a fluoride metabolic blocker, a reactive iodide handle, and a steric methyl wedge—this compound is primarily utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other small-molecule therapeutics. Its unique substitution pattern allows for orthogonal functionalization: the iodide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the carboxylic acid serves as an anchor for amide coupling or heterocycle formation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise molecular weight and structural identifiers are foundational for stoichiometric calculations in synthetic workflows.
Table 1: Core Chemical Data
| Property | Value |
| Chemical Name | 4-Fluoro-5-iodo-2-methylbenzoic acid |
| CAS Number | 1533441-18-7 |
| Molecular Formula | C₈H₆FIO₂ |
| Molecular Weight | 280.03 g/mol |
| Exact Mass | 279.937 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | 3.2 – 3.5 (Acidic, modulated by electron-withdrawing F/I) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| SMILES | CC1=CC(F)=C(I)C=C1C(=O)O |
Structural Analysis & Electronic Properties
Substituent Effects
The reactivity of 4-fluoro-5-iodo-2-methylbenzoic acid is dictated by the electronic interplay of its four substituents on the benzene ring:
-
C1-Carboxyl (-COOH): Acts as a moderate electron-withdrawing group (EWG) and a meta-director. It serves as the primary "head" of the molecule for amide coupling.
-
C2-Methyl (-CH₃): An electron-donating group (EDG) via hyperconjugation. It provides steric bulk ortho to the carboxylic acid, which can influence the conformation of downstream amides (atropisomerism potential in sterically congested drugs).
-
C4-Fluoro (-F): A deactivating group due to high electronegativity (inductive withdrawal -I) but an ortho/para director due to lone pair resonance (+R). In this scaffold, it often serves to block metabolic oxidation at the para-position relative to the methyl group.
-
C5-Iodo (-I): The "warhead" for synthetic elaboration. The C-I bond is weak and highly polarizable, making it the most reactive site for oxidative addition by transition metals (Pd, Cu).
Regiochemistry of Precursors
Understanding the structure requires analyzing the regiochemical pressures. The C5 position is electronically activated for electrophilic substitution relative to the C3 position. C3 is sterically crowded (sandwiched between the C2-Methyl and C4-Fluoro groups), whereas C5 is flanked by the smaller C4-Fluoro and C6-Hydrogen, making C5 the kinetically and thermodynamically favored site for late-stage iodination.
Synthetic Pathways & Methodology
Expertise Insight: While direct purchase is common for small-scale R&D, process scale-up often requires de novo synthesis. The most robust route involves the electrophilic iodination of the commercially available precursor, 4-fluoro-2-methylbenzoic acid.
Primary Synthetic Route: Electrophilic Iodination
This protocol utilizes N-Iodosuccinimide (NIS) in an acidic medium to generate the electrophilic iodine species (
Reagents:
-
Precursor: 4-Fluoro-2-methylbenzoic acid[1]
-
Iodine Source: N-Iodosuccinimide (NIS) or
/ -
Solvent/Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid/Sulfuric Acid
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-fluoro-2-methylbenzoic acid in TFA (0.5 M concentration).
-
Addition: Cool to 0°C. Add 1.1 eq of NIS portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the mass shift (+126 Da).
-
Quench: Pour the reaction mixture into ice water containing 10% sodium thiosulfate (
) to reduce unreacted iodine (indicated by the disappearance of brown color). -
Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.
-
Purification: Recrystallize from ethanol/water if necessary to remove the C3-iodo isomer (minor byproduct).
Visualization of Synthetic Logic
The following diagram illustrates the regiochemical logic and workflow for synthesizing the target compound.
Figure 1: Synthetic workflow demonstrating the selective iodination of the precursor. The C5 position is favored over C3 due to the steric clash between the C2-Methyl and C4-Fluoro groups at the C3 site.
Applications in Drug Discovery
This compound is a "linchpin" intermediate. Its value lies in its ability to undergo sequential, orthogonal reactions.
Palladium-Catalyzed Cross-Coupling
The C5-Iodine bond is highly labile to Pd(0) insertion.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
-
Heck Reaction: Coupling with alkenes.
Amide Bond Formation
The C1-Carboxyl group is typically converted to an acid chloride (using
Analytical Characterization (Predicted)
Due to the specific substitution pattern, the NMR signals are distinct and predictable.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ ~8.2 ppm (d, J ≈ 7 Hz, 1H): H6 proton . It appears as a doublet due to coupling with the meta-Fluorine. It is significantly deshielded by the ortho-COOH and ortho-Iodine.
-
δ ~7.4 ppm (d, J ≈ 10 Hz, 1H): H3 proton . It appears as a doublet with a larger coupling constant (
) due to being ortho to the Fluorine. -
δ ~2.4 ppm (s, 3H): Methyl group.
-
-
¹³C NMR:
-
Expect signals for C=O (~168 ppm), C-F (doublet, ~160 ppm), and C-I (~90-100 ppm, shielded by the heavy atom effect).
-
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from light. Iodine compounds can degrade/discolor upon prolonged light exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621745, 5-Iodo-2-methylbenzoic acid (Analog Reference). Retrieved from [Link]
-
Organic Syntheses. General Procedures for Iodination of Benzoic Acid Derivatives. (Methodology grounding). Retrieved from [Link]
Sources
A Technical Guide to the Nomenclature and Identification of 2-Methyl-4-fluoro-5-iodobenzoic Acid
Authored for Drug Discovery and Chemical Synthesis Professionals
As a key building block in medicinal chemistry and materials science, 2-Methyl-4-fluoro-5-iodobenzoic acid presents a unique combination of functional groups ideal for targeted synthesis. Its utility stems from the strategic placement of methyl, fluoro, and iodo substituents on a benzoic acid scaffold. This arrangement offers multiple, distinct reaction sites for creating complex molecular architectures. This guide provides an in-depth analysis of its systematic nomenclature, chemical identifiers, and the critical importance of precise terminology in research and development.
Part 1: Systematic IUPAC Nomenclature Deconstructed
The unambiguous identification of a chemical compound begins with its systematic name, governed by the International Union of Pure and Applied Chemistry (IUPAC). The name "2-Methyl-4-fluoro-5-iodobenzoic acid" is derived through a logical, rules-based process.
Methodology for IUPAC Name Assignment
-
Identify the Parent Structure : The molecule contains a carboxylic acid (-COOH) group attached directly to a benzene ring. This parent structure is known as benzoic acid . Many common names for monosubstituted benzenes, including benzoic acid, are retained as IUPAC base names.
-
Assign Locant Numbering : By IUPAC convention, the carbon atom of the benzene ring bearing the principal functional group (the carboxylic acid) is designated as position 1 (C1).
-
Number the Ring Substituents : The ring is numbered sequentially from C1 to C6. The direction of numbering is chosen to assign the lowest possible set of numbers (locants) to the substituents. For this molecule, the substituents are a methyl group (-CH3), a fluoro group (-F), and an iodo group (-I). Numbering clockwise places them at positions 2, 4, and 5, which is the lowest possible combination.
-
Alphabetize Substituents : The substituent names are arranged alphabetically, not numerically. In this case, the order is f luoro, i odo, m ethyl.
-
Assemble the Final Name : The alphabetized substituents, preceded by their corresponding locant numbers, are prefixed to the parent name. This results in the complete IUPAC name: 4-Fluoro-5-iodo-2-methylbenzoic acid .
Visualizing the Nomenclature
The following diagram illustrates the structural basis for the IUPAC name, showing the parent structure and the numbered positions of each substituent.
Caption: Workflow for verifying chemical identity.
By adhering to systematic nomenclature and utilizing robust chemical identifiers, researchers can ensure the accuracy, reproducibility, and integrity of their scientific work.
References
- IUPAC Rules. (n.d.).
- Naming aromatic compounds. (n.d.). Chemguide.
-
2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516. (n.d.). PubChem. Retrieved from [Link]
-
2-Fluoro-5-iodobenzoic acid | C7H4FIO2 | CID 2778925. (n.d.). PubChem. Retrieved from [Link]
-
5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583. (n.d.). PubChem. Retrieved from [Link]
- Intermediate IUPAC Nomenclature VII. (2012, January). University of California, Davis.
Halogenated Benzoic Acid Building Blocks: A Strategic Toolkit for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemistry Professionals
This guide provides an in-depth exploration of halogenated benzoic acids, foundational building blocks in medicinal chemistry. We will move beyond simple definitions to dissect the strategic rationale behind their synthesis and application. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into how these versatile scaffolds can be leveraged to overcome common challenges in lead optimization and drug design.
The Strategic Imperative of Halogenation in Drug Design
The introduction of halogen atoms onto a benzoic acid scaffold is a deliberate, strategic decision aimed at modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Far from being mere bulky substituents, halogens offer a nuanced toolkit for fine-tuning a drug candidate's profile. The choice of halogen (F, Cl, Br, or I) and its position on the aromatic ring can profoundly influence acidity, lipophilicity, metabolic stability, and target engagement.[2][3]
Causality Behind the Effects:
-
Acidity (pKa) Modulation: Halogens are electron-withdrawing groups that increase the acidity of the benzoic acid moiety.[4] This effect is crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins. The strength of this inductive effect generally follows the order of electronegativity (F > Cl > Br > I).
-
Lipophilicity Tuning: Halogenation systematically increases a molecule's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile. This enhanced lipophilicity can improve membrane permeability and cell uptake.[3] However, excessive lipophilicity can lead to poor solubility and off-target toxicity, making the precise choice of halogen a key optimization step.
-
Metabolic Blocking: The carbon-halogen bond, particularly the C-F bond, is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Strategically placing a halogen at a metabolically vulnerable position on the benzoic acid ring can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.
-
Conformational Control: The steric bulk of halogens, especially in the ortho position, can restrict the rotation of the carboxylic acid group. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for the target protein.[6]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key properties of halogens as substituents, providing a quick reference for strategic selection in drug design.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Lipophilicity Contribution (π) | +0.14 | +0.71 | +0.86 | +1.12 |
| Key Feature in Drug Design | Metabolic blocker, pKa modulation | Versatile, good balance of size & electronics | Enhanced halogen bonding potential | Strongest halogen bond donor |
The Halogen Bond: A Directional Force in Molecular Recognition
Once dismissed as simple hydrophobic interactions, the role of halogens in high-affinity binding is now understood to be driven by a specific, directional non-covalent interaction known as the halogen bond (XB).[7][8] This interaction occurs between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of an amino acid in a protein binding pocket.[1][7][9]
The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond.[7] This positive character arises from the anisotropic distribution of electron density around the halogen. The strength of the halogen bond is tunable and follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen atom.[10] Harnessing this interaction has become a powerful strategy for enhancing ligand affinity and selectivity.[7][8]
Mandatory Visualization: The σ-Hole and Halogen Bonding
Caption: The σ-hole concept, illustrating the positive potential on the halogen (X) that directs the halogen bond.
Modern Synthetic Strategies for Halogenated Benzoic Acids
Accessing highly functionalized and regiochemically pure halogenated benzoic acids is critical. While traditional methods like electrophilic aromatic substitution are useful, they often suffer from poor regioselectivity, particularly for ortho and meta isomers.[11][12] Modern medicinal chemistry relies on more precise and versatile techniques.
Key Methodologies:
-
Directed ortho-Metalation (DoM): This powerful strategy uses the carboxylic acid group (or a derivative) to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion is then quenched with an electrophilic halogen source (e.g., I₂, NBS, NCS) to install the halogen with perfect regioselectivity.[11] While effective, this method requires stoichiometric strong bases and cryogenic temperatures.
-
Transition Metal-Catalyzed C–H Halogenation: This has emerged as a more practical and scalable alternative.[11][13] Palladium catalysis, in particular, has proven highly effective. The carboxylic acid acts as a directing group, coordinating to the metal center and guiding the C-H activation and subsequent halogenation to the ortho position.[14][15] Recent advances using specialized bidentate ligands have made these reactions more practical by eliminating the need for stoichiometric bases or expensive oxidants, allowing for the use of inexpensive halogenating agents like N-halosuccinimides (NXS).[11][13] This approach offers excellent functional group tolerance, making it ideal for late-stage functionalization in complex drug discovery programs.[11]
Experimental Protocols: Ligand-Enabled ortho-C–H Iodination
This protocol is a self-validating system adapted from state-of-the-art methodologies for practical C-H halogenation.[11][13] The rationale is to provide a robust, high-yielding, and regioselective method suitable for medicinal chemistry applications.
Objective: To synthesize 2-iodo-4-methoxybenzoic acid from 4-methoxybenzoic acid.
Materials:
-
4-methoxybenzoic acid (1.0 mmol, 152.1 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg, 3 mol%)
-
Pyridine-pyridone ligand (e.g., L24 as described in reference[11]) (0.03 mmol, 3 mol%)
-
N-iodosuccinimide (NIS) (1.2 mmol, 270 mg)
-
Acetonitrile (MeCN), anhydrous (5.0 mL)
-
Nitrogen gas (inert atmosphere)
-
Reaction vial (10 mL) with stir bar
Procedure:
-
Vessel Preparation: To a dry 10 mL reaction vial containing a magnetic stir bar, add 4-methoxybenzoic acid (152.1 mg), Pd(OAc)₂ (6.7 mg), and the pyridine-pyridone ligand.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen gas for 5 minutes. This is critical to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (270 mg) followed by anhydrous acetonitrile (5.0 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 24 hours. The progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction.
-
Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining NIS. Wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-iodo-4-methoxybenzoic acid.
Mandatory Visualization: Synthetic Workflow
Caption: A streamlined workflow for the Pd-catalyzed ortho-C-H iodination of a substituted benzoic acid.
Spectroscopic Characterization
Unambiguous characterization of the synthesized halogenated benzoic acid is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation. ¹H NMR confirms the substitution pattern on the aromatic ring, while ¹³C NMR shows the chemical shifts of all carbon atoms, including the direct attachment of the halogen.[16][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C=O stretch of the carboxylic acid (typically 1680-1710 cm⁻¹) and the O-H stretch (a broad band from 2500-3300 cm⁻¹) will be prominent.[18][19]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For compounds containing chlorine or bromine, the characteristic isotopic pattern is a definitive piece of evidence for the presence of these halogens.[20]
Data Presentation: Representative Spectroscopic Data
The table below shows typical characterization data for 2-chlorobenzoic acid.
| Technique | Observation |
| ¹H NMR (CDCl₃) | δ 8.09 (dd, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[17] |
| ¹³C NMR (CDCl₃) | δ 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8[17] |
| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (s, C=O) |
| MS (EI) | m/z 156/158 (M⁺, ~3:1 ratio), 139/141, 111 |
Case Studies: Halogenated Benzoic Acids in FDA-Approved Drugs
The strategic value of these building blocks is best illustrated by their presence in numerous marketed drugs. Approximately 30% of all small molecules approved by the USFDA contain a halogen substituent.[2] The halogenated benzoic acid motif is a recurring feature in drugs targeting a wide range of diseases.
-
Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID), synthesized from 2-chlorobenzoic acid.[6] The two ortho-chlorine atoms on the aniline ring force a twisted conformation that is crucial for its activity against COX enzymes.
-
Fruquintinib: An FDA-approved kinase inhibitor for treating colorectal cancer. It contains a complex difluoro-substituted heterocyclic acid moiety, highlighting the use of fluorine to modulate properties and engage in specific interactions.[11]
-
Daridorexant: A dual orexin receptor antagonist for the treatment of insomnia. This molecule incorporates a 2-chloro-5-functionalized isonicotinic acid, a heteroaromatic bioisostere of benzoic acid, demonstrating the broad utility of this chemical class.[11]
These examples underscore the successful translation of fundamental chemical principles—pKa modulation, metabolic stability, and directed interactions like halogen bonding—into effective therapeutic agents.[2][6][11]
Conclusion and Future Perspectives
Halogenated benzoic acids are far more than simple synthetic intermediates; they are strategic building blocks that provide medicinal chemists with a powerful and versatile toolkit. By understanding the causal relationships between halogenation and a molecule's physicochemical properties, and by leveraging modern, selective synthetic methods, researchers can rationally design drug candidates with improved ADME profiles and enhanced target affinity. The continued development of novel C-H functionalization reactions will further expand the accessibility and utility of these essential scaffolds, solidifying their central role in the future of drug discovery.
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1363–1388. [Link]
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Ibrahim, M. A. A. (2019). Halogen Bonding: A New Frontier in Medicinal Chemistry. In Horizons in World Physics. Nova Science Publishers. [Link]
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Mazzone, G., Pirillo, S., Tota, A., & Russo, N. (2019). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. International Journal of Molecular Sciences, 20(17), 4237. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]
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Lu, Y., Wang, Y., & Zhu, W. (2010). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. [Link]
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Zhang, H., He, G., & Chen, G. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]
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Saeed, A., & Shah, S. F. H. (2024). Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]
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Zhang, H., He, G., & Chen, G. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Publications. [Link]
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Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2016). Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. PubMed. [Link]
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Koczoń, P., Barańska, H., & Lewandowski, W. (2000). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 9(1), 71-76. [Link]
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Dick, G. R., & Sanford, M. S. (2012). C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2. Organometallics, 31(15), 5335–5342. [Link]
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YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(19), 4434. [Link]
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Xu, Z., Liu, Y., & Lu, Y. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]
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Daughton, C. G., & Ternes, T. A. (2019). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 24(10), 1881. [Link]
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Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? [Link]
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2019). UCL Discovery. [Link]
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Al-Majdoub, Z. M., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. [Link]
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Manelfi, E., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1699. [Link]
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Shinde, S. D., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Advanced Research in Pharmaceutical & Bio-Sciences. [Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2020). ResearchGate. [Link]
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Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. (2026). ResearchGate. [Link]
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methylbenzoic Acid: Safety, Handling, and Application
This guide provides a comprehensive safety and handling overview for 4-Fluoro-5-iodo-2-methylbenzoic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet to offer practical insights and protocols grounded in established safety principles. We will explore its chemical identity, assess its hazards, and provide actionable procedures for its safe utilization in a laboratory setting.
Core Chemical Identity and Properties
4-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 1533441-18-7) is a halogenated aromatic carboxylic acid.[1][2] Its trifunctional nature—featuring fluoro, iodo, and carboxylic acid moieties—makes it a versatile building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 1533441-18-7 | [1][2] |
| Molecular Formula | C₈H₆FIO₂ | [1] |
| Molecular Weight | 280.04 g/mol | [1] |
| IUPAC Name | 4-fluoro-5-iodo-2-methylbenzoic acid | [2] |
| Canonical SMILES | CC1=CC(F)=C(I)C=C1C(=O)O | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | Off-white to light yellow powder (inferred from similar compounds) | [3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2] A logical workflow, from GHS classification to personal protective equipment (PPE) selection, is crucial for mitigating exposure.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Fluorochem SDS[2]
Hazard Mitigation Workflow
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: First-Aid Response to Chemical Exposure.
Detailed First-Aid Measures
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or difficulty breathing persist, call a poison center or doctor. [4][5]* Skin Contact : If on skin, wash immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off and wash contaminated clothing before reuse. [2][4]* Eye Contact : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [2][4]* Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or doctor. [5]
Role in Drug Discovery and Development
Halogenated benzoic acids are foundational scaffolds in medicinal chemistry. The specific substitution pattern of 4-Fluoro-5-iodo-2-methylbenzoic acid makes it a valuable intermediate for creating complex molecules.
-
Synthetic Building Block : The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities. [6]The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. [7]* Applications : While specific projects using this exact molecule may be proprietary, related iodo-methylbenzoic acids are cited as critical intermediates in the synthesis of APIs for anti-diabetic medications. [8]The broader class of anilinoquinazolines, which can be synthesized from such intermediates, are known as potent EGFR inhibitors for cancer therapy. [6]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Classification : This material should be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal : Dispose of contents/container to an approved waste disposal plant. [4]Do not allow the product to enter drains or waterways.
References
-
XHYSCI . (n.d.). 4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7. Retrieved from [Link]
-
Shenzhen Sendi Biological Technology Co., Ltd . (n.d.). CAS 1509204-33-4 5-Bromo-4-fluoro-2-iodo-benzoic acid methyl ester. Retrieved from [Link]
-
PubChem . (n.d.). 5-Fluoro-2-iodobenzoic acid. Retrieved from [Link]
-
PubChem . (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]
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MDPI . (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Retrieved from [Link]
-
ACS Publications . (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]
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Chemryt . (n.d.). 3-Fluoro-5-Iodo-4-Methylbenzoic acid Informatics. Retrieved from [Link]
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OECD . (n.d.). SIDS Initial Assessment Report: 4-Hydroxybenzoic Acid. Retrieved from [Link]
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Brazilian Journal of Pharmaceutical Sciences . (2015). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. Retrieved from [Link]
-
Toxicology Excellence for Risk Assessment (TERA) . (2010). Workplace Environmental Exposure Level (WEEL) for 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
PubChem . (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]
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Technical Guide: Solubility Profiling and Handling of 4-Fluoro-5-iodo-2-methylbenzoic Acid
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 4-Fluoro-5-iodo-2-methylbenzoic acid . It is designed for researchers requiring precise control over solvent selection for synthesis, purification, and biological screening.
Compound Identifier: 4-Fluoro-5-iodo-2-methylbenzoic acid CAS Registry Number: 1533441-18-7 (Acid form) Molecular Formula: C₈H₆FIO₂ Molecular Weight: 280.03 g/mol [1]
Executive Summary & Physicochemical Profile
Solubility is not merely a binary state (soluble/insoluble) but a dynamic equilibrium governed by thermodynamics and intermolecular forces. For a poly-halogenated aromatic acid like 4-Fluoro-5-iodo-2-methylbenzoic acid, solubility is dictated by the competition between its hydrophobic halogenated core and its hydrophilic carboxylic acid tail.
Structural Determinants of Solubility
-
Lipophilicity (LogP ~3.6 - 4.0): The presence of Iodine (C-5) and Methyl (C-2) significantly increases lipophilicity compared to benzoic acid. This predicts poor aqueous solubility but high affinity for organic solvents.[2]
-
Acidity (pKa ~3.0 - 3.5): The electron-withdrawing nature of the Fluorine and Iodine substituents, combined with the ortho-methyl effect, likely increases acidity relative to benzoic acid (pKa 4.2). This facilitates deprotonation in basic media, drastically altering solubility.
-
Crystal Lattice Energy: The high molecular weight and halogen bonding potential (especially Iodine) suggest a stable crystal lattice, requiring solvents with high dielectric constants or strong H-bonding capabilities to disrupt.
Solubility Expectations Table
| Solvent | Predicted Solubility | Mechanism of Action | Primary Application |
| DMSO | High (>100 mg/mL) | Dipole-dipole interactions; H-bond accepting | Stock solutions, Bio-assays |
| Methanol | Moderate-High (>50 mg/mL) | H-bond donation/acceptance | Synthesis, Crystallization |
| Water | Very Low (<1 mg/mL) | Hydrophobic effect dominates | Precipitation medium |
| 1M NaOH | High | Deprotonation (Salt formation) | Aqueous delivery |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the "Gold Standard" solvent for this compound class due to its ability to disrupt strong crystal lattices via high polarity and accept hydrogen bonds from the carboxylic acid proton.
Mechanistic Insight
DMSO acts as a Lewis base. The oxygen atom of the sulfoxide group accepts the proton from the carboxylic acid moiety of 4-Fluoro-5-iodo-2-methylbenzoic acid. Simultaneously, the polar methyl groups of DMSO interact favorably with the hydrophobic halogenated ring, stabilizing the molecule in solution.
Protocol: Preparation of High-Concentration Stock (100 mM)
Objective: Prepare a stable stock solution for biological screening or chemical functionalization.
-
Calculate Mass: For 10 mL of 100 mM solution:
-
Weighing: Weigh 280.0 mg (±0.5 mg) of the solid into a generic amber glass vial (Iodine compounds are often light-sensitive).
-
Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes. The solution should become clear and colorless to pale yellow.
-
Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.
-
Storage: Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Note that DMSO freezes at 18.5°C; ensure complete thawing and vortexing before use to resolve concentration gradients.
Solubility in Methanol (MeOH)
Methanol is a protic polar solvent. Unlike DMSO, it can act as both a hydrogen bond donor and acceptor. It is preferred for synthetic workups and LC-MS sample preparation.
Mechanistic Insight
Methanol solvates the carboxylic acid group through hydrogen bonding networks. However, the solubility limit is often lower than in DMSO because the hydrophobic aromatic ring is less effectively solvated by the small methyl group of methanol compared to the larger hydrophobic surface area of DMSO.
Critical Risk: Fischer Esterification
Warning: Dissolving carboxylic acids in alcohols (Methanol/Ethanol) creates a risk of converting the acid to its methyl ester (Methyl 4-fluoro-5-iodo-2-methylbenzoate), especially if:
-
Catalytic acid is present (impurities).
-
The solution is heated.[3]
-
Storage times are prolonged (>24 hours).
Mitigation: For analytical standards (HPLC/NMR), analyze methanol solutions immediately. For storage, use DMSO or Acetonitrile.
Protocol: Recrystallization/Purification
Methanol is an excellent solvent for purifying this compound via the "Solvent/Anti-solvent" method.
-
Dissolution: Dissolve crude 4-Fluoro-5-iodo-2-methylbenzoic acid in minimal hot Methanol (60°C).
-
Filtration: Filter while hot to remove insoluble impurities.
-
Precipitation: Slowly add Water (anti-solvent) dropwise until turbidity persists.
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. The hydrophobic effect will drive the halogenated acid out of solution as purified crystals.
Comparative Decision Framework
Select the solvent based on the downstream application.
Figure 1: Decision tree for solvent selection based on experimental requirements.
Experimental Workflow: Saturation Solubility Determination
To determine the exact solubility limit (S) in your specific lab conditions (Temp/Purity), use the Shake-Flask Method .
Reagents & Equipment
-
Test Compound: 4-Fluoro-5-iodo-2-methylbenzoic acid.[1]
-
Solvents: DMSO (anhydrous), Methanol (HPLC grade).
-
Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.
Step-by-Step Protocol
-
Excess Addition: Add solid compound to 1.0 mL of solvent in a microcentrifuge tube until undissolved solid remains visible (supersaturation).
-
Equilibration: Shake at 25°C for 24 hours at 500 rpm.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove the supernatant.
-
Dilution: Dilute the supernatant by a factor of 100 or 1000 using the same solvent to bring the concentration into the linear dynamic range of your detector.
-
Quantification: Measure absorbance (UV-Vis) or Peak Area (HPLC) against a pre-calibrated standard curve.
Calculation:
References
-
PubChem. Compound Summary: 5-Iodo-2-methylbenzoic acid (Analog).[4] National Library of Medicine. Available at: [Link]
-
Xue, J., et al. (2018).[3] Solubility of Benzoic Acid in Six Alcohols.[3][5] Asian Journal of Chemical Sciences.[3] Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-5-iodo-2-methylbenzoic acid
Abstract
This technical guide addresses the physical state and melting point of 4-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 1533441-18-7), a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the absence of experimentally determined data in peer-reviewed literature, this document provides a comprehensive framework for researchers. It includes an analysis of structurally related compounds to predict the physical properties of the title compound, a detailed, field-proven protocol for its melting point determination, and essential safety considerations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and characterize this compound effectively.
Introduction and Physicochemical Profile
4-Fluoro-5-iodo-2-methylbenzoic acid is a substituted benzoic acid derivative. The presence of three distinct functional groups on the benzene ring—a fluorine atom, an iodine atom, and a methyl group, in addition to the carboxylic acid moiety—makes it a versatile building block in organic synthesis. Halogenated benzoic acids are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced polymers. The specific arrangement of substituents in 4-Fluoro-5-iodo-2-methylbenzoic acid suggests its potential utility in creating compounds with tailored electronic and steric properties, which are critical for modulating biological activity or material characteristics.
Predicted Physical State
Based on the known properties of benzoic acid and its derivatives, 4-Fluoro-5-iodo-2-methylbenzoic acid is predicted to be a crystalline solid at standard temperature and pressure. Benzoic acid, the parent compound, is a white crystalline solid.[1][2][3][4][5] The addition of substituents, particularly halogens which increase molecular weight and potential for intermolecular interactions, generally reinforces the solid state. This prediction is further supported by the observed physical states of its close structural analogs, which are typically off-white to light yellow powders or crystalline solids.[6][7]
Melting Point Analysis and Prediction
A definitive, experimentally verified melting point for 4-Fluoro-5-iodo-2-methylbenzoic acid is not currently published in scientific literature. However, by examining the melting points of its structural analogs, a reliable estimate can be established. This comparative analysis is a cornerstone of physical organic chemistry for predicting the properties of novel compounds.
Table 1: Melting Points of Structurally Related Benzoic Acid Derivatives
| Compound Name | Structure | Melting Point (°C) | Data Source |
| Benzoic Acid | C₇H₆O₂ | 121–125 | [2][8] |
| 4-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 168–172 | [9] |
| 5-Iodo-2-methylbenzoic acid | C₈H₇IO₂ | 179–185 | [7] |
| 4-Fluoro-5-iodo-2-methylbenzoic acid | C₈H₆FIO₂ | Predicted: >180 | Author's Analysis |
The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces. Key insights from the data in Table 1 are:
-
Effect of Methyl and Fluoro Groups: The addition of a methyl and a fluoro group in 4-Fluoro-2-methylbenzoic acid significantly raises the melting point by over 45°C compared to benzoic acid. This is due to an increase in molecular weight and altered crystal packing.
-
Effect of Iodine: The substitution of a hydrogen atom with a large, polarizable iodine atom in 5-Iodo-2-methylbenzoic acid results in a substantial increase in melting point to the 179–185°C range. This is attributable to the significant increase in molecular weight and stronger van der Waals forces.
Expertise-Driven Prediction: Given that 4-Fluoro-5-iodo-2-methylbenzoic acid incorporates the structural features of both 4-Fluoro-2-methylbenzoic acid and 5-Iodo-2-methylbenzoic acid, its melting point is anticipated to be influenced by all substituents. The presence of the heavy iodine atom is expected to be a dominant factor. Therefore, it is logical to predict that the melting point of 4-Fluoro-5-iodo-2-methylbenzoic acid will be higher than that of 5-Iodo-2-methylbenzoic acid, likely exceeding 180°C . The exact value will depend on the specific crystal packing arrangement adopted by the molecule, which is influenced by the interplay of all substituents.
Experimental Protocol for Melting Point Determination
The following protocol describes a robust and self-validating method for determining the melting point of a novel organic solid like 4-Fluoro-5-iodo-2-methylbenzoic acid. This procedure is designed to ensure accuracy and reproducibility, which are critical for compound characterization.
Principle of Melting Point Depression
The melting point is a fundamental physical property used for both identification and purity assessment of a solid organic compound. A pure crystalline solid typically exhibits a sharp melting point range of 0.5–1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[10] Therefore, a narrow, reproducible melting range is a strong indicator of high purity.
Materials and Apparatus
-
Sample of 4-Fluoro-5-iodo-2-methylbenzoic acid (finely powdered)
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or automated digital instrument)
-
Melting point capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Calibrated thermometer or digital temperature probe
-
Safety goggles and appropriate personal protective equipment (PPE)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.
-
-
Capillary Tube Packing:
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.
-
The packed sample should have a height of 1–2 mm.[10][11] An excessive amount of sample will lead to a broadened melting range due to inefficient heat transfer through the sample.[10]
-
Turn the tube over and drop it down a long glass tube (e.g., a burette) onto the benchtop. The impact will further compact the sample at the bottom of the capillary. Repeat this step 2-3 times.
-
-
Apparatus Setup and Calibration Check:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.
-
Trustworthiness Check: It is good laboratory practice to first run a melting point determination on a known standard with a similar melting point (e.g., pure benzoic acid) to verify the calibration of the thermometer.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10–20°C per minute) to get an approximate melting point range. This saves time and identifies the temperature region of interest.[12]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with a fresh sample.
-
Begin heating again, but this time at a much slower rate (1–2°C per minute) as you approach the expected melting point.[12] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[10]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely into a liquid (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
-
Data Validation:
-
Repeat the accurate measurement at least twice with fresh samples to ensure the result is reproducible. Consistent values validate the obtained melting point range.
-
Workflow Visualization
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for accurate melting point determination.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Fluoro-5-iodo-2-methylbenzoic acid is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds, such as 5-Iodo-2-methylbenzoic acid.[13]
-
Hazard Classification (Predicted):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Recommended Precautions (P-Statements):
-
P261: Avoid breathing dust.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Researchers should always handle this compound in a well-ventilated area or a chemical fume hood. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
4-Fluoro-5-iodo-2-methylbenzoic acid is a crystalline solid whose melting point has not yet been formally documented. Through systematic analysis of its structural components and comparison with known analogs, its melting point is predicted to be in excess of 180°C. This guide provides a detailed, best-practice experimental protocol that enables researchers to accurately determine this key physical property. Adherence to this methodology will ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the successful application of this compound in research and development.
References
-
PubChem. Benzoic Acid - Compound Summary. National Center for Biotechnology Information. [Link]
-
Sihauli Chemicals. 5-Iodo-2-Methyl Benzoic Acid. [Link]
-
INCHEM. ICSC 0103 - BENZOIC ACID. [Link]
-
Kunduz. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. [Link]
-
BYJU'S. Properties of Benzoic Acid. [Link]
-
Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. [Link]
-
University of Calgary. Melting point determination. [Link]
-
IndiaMART. 5-Iodo-2-Methylbenzoic Acid. [Link]
-
Stenutz. 4-fluoro-2-methylbenzoic acid. [Link]
-
College of Science, University of Babylon. experiment (1) determination of melting points. [Link]
-
TradeIndia. 5-Iodo-2-Methylbenzoic Acid. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
Sources
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid | 65-85-0 [chemicalbook.com]
- 3. ICSC 0103 - BENZOIC ACID [inchem.org]
- 4. Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid - Kunduz [kunduz.com]
- 5. byjus.com [byjus.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 8. chembk.com [chembk.com]
- 9. 4-Fluoro-2-methylbenzoic acid | 321-21-1 [m.chemicalbook.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. echemi.com [echemi.com]
Methodological & Application
Suzuki-Miyaura coupling protocols using 4-Fluoro-5-iodo-2-methylbenzoic acid
Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 4-Fluoro-5-iodo-2-methylbenzoic Acid
Executive Summary & Strategic Importance
4-Fluoro-5-iodo-2-methylbenzoic acid is a "privileged scaffold" in modern medicinal chemistry, serving as a critical building block for atropisomeric kinase inhibitors, most notably in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510) .
The molecule presents a unique chemoselective landscape:
-
C5-Iodo: The primary site for oxidative addition (highly reactive).
-
C4-Fluoro: An electron-withdrawing group that activates the ring for potential
side reactions but generally remains inert under standard Suzuki conditions. -
C2-Methyl: Provides steric bulk that influences atropisomerism in downstream intermediates but can hinder catalyst approach if bulky ligands are not employed.
This guide provides two validated protocols: one for the free acid (aqueous/green chemistry focus) and one for the methyl ester (high-throughput/anhydrous focus), grounded in process chemistry optimization data.
Critical Reaction Parameters & Mechanistic Insights
Successful coupling of this scaffold requires navigating three competing mechanistic pathways.
The "Base Effect" on Transmetalation
Recent kinetic studies on Sotorasib intermediates reveal that the choice of base alters the rate-determining step (RDS).
-
Weak Bases (KOAc): The RDS is often the transmetalation step.
-
Stronger Carbonate Bases (K₂CO₃/Cs₂CO₃): Accelerate transmetalation by forming a more reactive boronate species [Ar-B(OH)₃]⁻, shifting the RDS to oxidative addition or reductive elimination.
-
Recommendation: For 4-fluoro-5-iodo-2-methylbenzoic acid, K₂CO₃ is superior to KOAc, providing faster conversion without triggering defluorination.
Ligand Selection Strategy
The ortho-methyl group at C2 and the carboxylic acid moiety (if unprotected) create a specific electronic and steric environment.
-
Standard Phosphines (PPh₃): Often insufficient due to slow oxidative addition and susceptibility to oxidation.
-
Biaryl Phosphines (XPhos, SPhos, CataCXium A): These bulky, electron-rich ligands facilitate oxidative addition into the C-I bond and stabilize the Pd(0) species, preventing aggregation into Pd-black. Amphos (bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) has shown exceptional utility in similar process-scale couplings.
Experimental Protocols
Protocol A: Direct Coupling of the Free Acid (Aqueous Media)
Best for: Early-stage discovery, green chemistry compliance, and avoiding protection/deprotection steps.
Reagents:
-
Substrate: 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Degas: Seal the vial and purge with Nitrogen (
) for 5 minutes. This is critical to prevent homocoupling of the boronic acid. -
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly under a counter-flow of
. -
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 80°C for 4–6 hours.
-
Checkpoint: Monitor via LC-MS.[1] The free acid may streak on TLC; LC-MS is preferred. Look for the disappearance of the M+H (iodide) peak.
-
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).[3]
-
Purification: Dry organic layers over
, concentrate, and purify via reverse-phase HPLC or recrystallization (ethanol/water is often effective for these biaryls).
Protocol B: High-Yield Coupling of the Methyl Ester
Best for: Late-stage functionalization, difficult boronic acids, or when anhydrous conditions are required.
Reagents:
-
Substrate: Methyl 4-fluoro-5-iodo-2-methylbenzoate (1.0 equiv)
-
Coupling Partner: Heteroaryl Boronic Pinacol Ester (1.3 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base:
(Tribasic Potassium Phosphate) (2.5 equiv) -
Solvent: Toluene / Water (10:1) or THF.
Step-by-Step Methodology:
-
Pre-complexation (Optional but recommended): If using Pd(OAc)₂/XPhos separate, stir them in the solvent for 10 mins at RT to generate the active catalytic species
. -
Assembly: Add the methyl ester substrate, boronate ester, and
to the reaction vessel. -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Heating: Heat to 100°C (reflux) for 12 hours.
-
Note: The higher temperature is permitted by the ester protection, driving the reaction to completion against steric hindrance.
-
-
Quench: Cool to RT. Filter through a pad of Celite to remove Pd residues (which can chelate to the nitrogen in heteroaryl products).
-
Isolation: Concentrate the filtrate. The methyl ester product is usually amenable to standard silica gel flash chromatography (Hexanes/EtOAc gradient).
Data Summary & Troubleshooting
| Issue | Observation (LC-MS) | Root Cause | Corrective Action |
| Protodeboronation | Mass of Boronic Acid minus | Boronic acid instability in basic aqueous media. | Switch to Protocol B (Anhydrous THF) or use Boronic Esters/Trifluoroborates. |
| Homocoupling | Dimer of Boronic Acid detected. | Presence of Oxygen ( | Increase degassing time; ensure Argon balloon is positive pressure. |
| De-iodination | Mass of substrate minus Iodine (replaced by H). | Switch solvent to 2-MeTHF; lower temp to 60°C; increase catalyst loading. | |
| No Reaction | Starting material remains unchanged. | Catalyst poisoning or inactive Pd species. | Switch ligand to Amphos or SPhos ; ensure base is fully dissolved (add small amount of water if using Protocol B). |
Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for selecting the optimal reaction conditions based on the specific coupling partner.
Caption: Decision tree for selecting Suzuki-Miyaura conditions based on the stability and sterics of the boronic acid partner.
References
-
Sotorasib Synthesis & Process Development
- Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.
- Source: Organic Process Research & Development (ACS Public
-
URL:[Link]
- General Suzuki Coupling of Halobenzoic Acids: Title: Suzuki-Miyaura Cross Coupling Reaction (TCI Chemicals Technical Guide). Source: TCI Chemicals.
-
Advanced Catalyst Systems (Amphos/XPhos)
- Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Mesyl
- Source: MIT Open Access (Buchwald Lab).
-
URL:[Link]
-
Solid-State/Mechanochemical Approaches
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 5-Iodo-2-Methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Biaryl Scaffolds
Biaryl motifs are a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] These structures, characterized by two directly connected aromatic rings, are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] The rotational restriction around the aryl-aryl bond can lead to atropisomerism, providing a unique three-dimensional architecture that is highly sought after for designing selective biological probes and therapeutic agents.[1] Notable examples of pharmaceuticals containing a biaryl core include the anti-inflammatory drug Diflunisal and the antihypertensive "sartan" class of drugs.[5]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the accessibility of these valuable scaffolds.[1][6] This method's mild reaction conditions, broad functional group tolerance, and high efficiency have made it a workhorse in both academic and industrial laboratories.[1] This guide focuses on a specific and highly useful building block for biaryl synthesis: 5-iodo-2-methylbenzoic acid and its derivatives. We will explore the strategic advantages of this substrate and provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Strategic Rationale: Why 5-Iodo-2-Methylbenzoic Acid?
The choice of starting materials in a synthetic campaign is critical to its success. 5-Iodo-2-methylbenzoic acid offers several distinct advantages for the construction of complex biaryl structures:
-
The Iodide Leaving Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive partners in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[6] This high reactivity allows for milder reaction conditions, often translating to lower catalyst loadings, shorter reaction times, and broader functional group compatibility.
-
The Ortho-Methyl Group: The methyl group positioned ortho to the carboxylic acid introduces a steric element that can influence the conformation of the final biaryl product. This steric hindrance can be exploited to favor specific atropisomers, a crucial aspect in the design of chiral ligands and stereospecific drugs. Furthermore, the electronic-donating nature of the methyl group can modulate the reactivity of the aromatic ring.
-
The Carboxylic Acid Handle: The carboxylic acid functionality is a versatile synthetic handle. It can be readily converted into a wide range of other functional groups, such as esters, amides, and alcohols, allowing for late-stage diversification of the biaryl scaffold.[1] This is particularly valuable in drug discovery programs where structure-activity relationship (SAR) studies are conducted. Additionally, the carboxylic acid group can be used to direct ortho-lithiation or other C-H activation strategies for further functionalization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-2-methylbenzoic acid derivative to form a Pd(II) intermediate. This is typically the rate-limiting step of the reaction.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-iodo-2-methylbenzoic acid derivative with an arylboronic acid.
Materials and Reagents:
-
5-Iodo-2-methylbenzoic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-iodo-2-methylbenzoic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (1-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation: Key Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions that can be used as a starting point for optimization.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of ligand can significantly impact catalyst activity and stability. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation.[6] Cesium carbonate is often effective for challenging couplings. The choice of base should be compatible with other functional groups in the molecule. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A biphasic system with water is common and often enhances the reaction rate. The choice of solvent can influence the solubility of the reagents and the reaction temperature. |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave heating can sometimes be used to accelerate the reaction. |
| Equivalents of Boronic Acid | 1.1 - 2.0 | A slight excess of the boronic acid is often used to drive the reaction to completion. However, a large excess can lead to purification challenges. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. A stronger base, such as cesium carbonate, may also be beneficial. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction. This can often be minimized by the slow addition of the boronic acid or by using a lower reaction temperature.
-
Deboronation: The boronic acid can sometimes undergo protodeboronation, especially under harsh conditions. Using a milder base or a shorter reaction time can help to mitigate this issue.
-
Purification Challenges: The polar nature of the carboxylic acid can sometimes make purification by column chromatography difficult. Conversion of the carboxylic acid to a less polar ester derivative prior to coupling can simplify the purification process.
Conclusion
5-Iodo-2-methylbenzoic acid and its derivatives are valuable and versatile building blocks for the synthesis of complex biaryl scaffolds. The strategic placement of the iodide, methyl, and carboxylic acid functionalities provides a powerful platform for the construction of novel molecules with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction offers a robust and reliable method for the construction of the key aryl-aryl bond, and a thorough understanding of the reaction mechanism and optimization parameters is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working in this exciting and important area of chemical synthesis.
References
- The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry.
- Suzuki cross-coupling reaction - YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC.
- Examples of drugs containing a biaryl moiety.
- The Suzuki Reaction - Chem 115 Myers.
- Synthesis of structurally diverse biaryl fragments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Sonogashira Coupling of 4-Fluoro-5-iodo-2-methylbenzoic Acid
Executive Summary
This guide details the optimization of Sonogashira cross-coupling reactions for 4-Fluoro-5-iodo-2-methylbenzoic acid (FIMBA) . This substrate presents a unique dichotomy: the 5-iodo position is highly activated by the ortho-fluorine atom, facilitating oxidative addition, yet the free carboxylic acid (C1) and 2-methyl steric bulk introduce solubility and catalyst poisoning challenges.
We present two distinct workflows:
-
Route A (Direct Coupling): A rapid, "green" approach using aqueous/organic biphasic conditions or polar aprotic solvents with excess base. Best for discovery chemistry (<500 mg).
-
Route B (Protection/Deprotection): A robust, scalable 3-step sequence via a methyl ester intermediate. Best for process development (>1 g) where purification rigor is paramount.
Substrate Analysis & Mechanistic Insights
Structural Considerations
-
Electronic Activation: The fluorine atom at C4 is electron-withdrawing (inductive effect,
). Being ortho to the C5-Iodine bond, it lowers the electron density at C5, significantly accelerating the rate of Oxidative Addition to Pd(0) compared to non-fluorinated analogues. -
Steric Environment: The C2-Methyl group is para to the reactive C5-Iodine center. While it does not sterically hinder the palladium insertion, it induces a twist in the carboxylate relative to the aromatic ring, affecting solubility and crystal packing.
-
The Acid Challenge: The free -COOH (
) will instantly protonate basic catalytic intermediates. In the presence of Cu(I), it can form insoluble copper(I) carboxylates, potentially stalling the catalytic cycle by sequestering the co-catalyst.
Reaction Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways for this specific substrate.
Figure 1: Strategic workflow for functionalizing FIMBA. Route A utilizes solubility tricks to bypass protection, while Route B ensures maximum yield via standard intermediates.
Detailed Experimental Protocols
Protocol A: Direct Coupling (Acid-Tolerant)
Rationale: This method utilizes excess organic base to convert the carboxylic acid into a soluble ammonium salt in situ, preventing catalyst poisoning while maintaining solubility in polar aprotic solvents.
Reagents:
-
Substrate: 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 equiv / 3 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Base: Triethylamine (Et3N) (4.0 equiv )
-
Solvent: DMF (Anhydrous) [Concentration: 0.2 M]
Step-by-Step:
-
Setup: In a screw-cap vial or round-bottom flask equipped with a stir bar, add the Substrate (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (2 mol%).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
-
Solvation: Add degassed DMF via syringe. The solids may not fully dissolve yet.
-
Base Addition: Add Et3N (4.0 eq) dropwise. Observation: The solution should clarify as the acid is deprotonated and the salt dissolves.
-
Alkyne Addition: Add the Terminal Alkyne (1.2 eq) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS.[1]
-
Note: The high reactivity of the aryl iodide often allows this to proceed at mild temperatures. Avoid boiling (reflux) to prevent decarboxylation.
-
-
Workup (Self-Purifying):
-
Dilute mixture with water (pH > 10 due to excess amine).
-
Wash with Ethyl Acetate (EtOAc) to remove non-acidic impurities (homocoupled alkyne, phosphine oxides). Discard organic layer.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product will precipitate.[2]
-
Extract with EtOAc, dry over Na2SO4, and concentrate.[3]
-
Protocol B: The "Protection First" Route (Scalable)
Rationale: Esterification masks the acidic proton, allowing the use of standard, highly optimized non-polar Sonogashira conditions. This eliminates copper-carboxylate interference and simplifies purification on silica gel.
Workflow:
-
Esterification:
-
Dissolve FIMBA in Acetone/DMF. Add K2CO3 (1.5 eq) and MeI (1.2 eq). Stir at RT for 4h.
-
Yield: Typically >95% quantitative conversion to Methyl 4-fluoro-5-iodo-2-methylbenzoate .
-
-
Coupling (Standard):
-
Solvent: THF/Et3N (1:1).
-
Catalyst: Pd(PPh3)4 (1 mol%) or Pd(dppf)Cl2 (for difficult alkynes).
-
Temp: 50°C.
-
Purification: The neutral ester is easily purified via silica flash chromatography (Hexanes/EtOAc), removing all metal residues.
-
-
Saponification:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Catalyst poisoning by free acid. | Switch to Protocol B (Ester) or increase Et3N to 5.0 eq in Protocol A. |
| Glaser Homocoupling (Alkyne-Alkyne) | Presence of Oxygen. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins. Add alkyne slowly via syringe pump. |
| Precipitation of Black Solid | Pd aggregation ("Pd Black"). | Lack of stabilizing ligands. Add 5-10 mol% extra PPh3 or switch to Pd(dppf)Cl2. |
| Low Solubility | Formation of insoluble salt. | Switch solvent to DMSO or add 10% water to the DMF/Et3N mixture (Protocol A). |
| Defluorination | Oxidative addition into C-F bond. | Highly unlikely with Pd/Cu at <80°C. Ensure temp stays below 100°C. |
Safety & Handling
-
Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.
-
Fluorine Stability: The C-F bond is stable under these conditions. HF generation is not a risk unless the reaction is subjected to combustion or extremely strong Lewis acids at high temp.
-
Iodides: Aryl iodides are light-sensitive. Wrap reaction vessels in foil if long reaction times are expected.
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
-
Copper-Free/Acid Conditions: Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[5] The Journal of Organic Chemistry, 70(1), 391-393.[6] Link
-
Substrate Synthesis (FIMBA): Organic Syntheses, Coll. Vol. 2, p. 299 (1943).[7] (General procedure for fluorobenzoic acids via Schiemann reaction). Link
-
General Protocol Source: Organic Chemistry Portal - Sonogashira Coupling. Link
-
Decarbonylative Coupling (Alternative Mechanism): Liu, C., & Szostak, M. (2021).[6] Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Link
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Esterification methods for 4-Fluoro-5-iodo-2-methylbenzoic acid
An Application Guide to the Esterification of 4-Fluoro-5-iodo-2-methylbenzoic Acid
Introduction: The Strategic Role of Esterification
4-Fluoro-5-iodo-2-methylbenzoic acid is a highly functionalized aromatic scaffold, presenting a unique combination of steric and electronic properties. The presence of a methyl group ortho to the carboxylic acid introduces steric hindrance, while the fluorine and iodine atoms serve as valuable handles for further synthetic transformations, particularly in cross-coupling reactions. In the landscape of drug discovery and materials science, the conversion of the carboxylic acid moiety to an ester is a critical and frequently employed strategy. Esterification can modulate a molecule's pharmacokinetic profile by improving cell permeability, serve as a protecting group to mask the reactivity of the carboxylic acid, or act as a key intermediate for subsequent amide bond formations.
This guide provides an in-depth analysis and detailed protocols for two robust and widely adopted methods for the esterification of this sterically hindered and electronically distinct benzoic acid derivative. The selection of a particular method is often a balance between reaction efficiency, substrate tolerance, and the practical considerations of reagent handling and byproduct removal. We will explore a classic, high-yielding activation method and a modern, mild coupling protocol, providing researchers with the rationale and procedural details necessary for successful synthesis.
Method 1: Acyl Chloride Formation via Thionyl Chloride
This is a powerful and highly effective two-step, one-pot procedure for esterifying sterically hindered carboxylic acids.[1] The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[2] This intermediate is then quenched with an alcohol to furnish the desired ester in high yield. The primary advantage of this method is its ability to drive the reaction to completion, as the formation of the acyl chloride is irreversible with the evolution of gaseous byproducts (SO₂ and HCl).[3]
Causality and Experimental Rationale
The direct acid-catalyzed Fischer esterification of 4-Fluoro-5-iodo-2-methylbenzoic acid can be sluggish due to the steric hindrance imposed by the ortho-methyl group.[4][5] Converting the carboxylic acid's hydroxyl group into an excellent leaving group circumvents this equilibrium limitation. Thionyl chloride achieves this by forming a chlorosulfite intermediate, which readily decomposes to the highly electrophilic acyl chloride.[3] The reaction is often performed with an excess of the alcohol, which serves as both the nucleophile and the solvent.
Visualizing the Workflow: Acyl Chloride Method
Caption: Workflow for esterification via an acyl chloride intermediate.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-5-iodo-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Dichloromethane (DCM, optional solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 eq).
-
Acyl Chloride Formation: Cautiously add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction. The mixture is then gently heated to reflux (approx. 70-80 °C) for 1-3 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene or DCM to ensure complete removal.
-
Ester Formation: Dissolve the crude acyl chloride residue in the desired anhydrous alcohol (a large excess, which can also act as the solvent). Cool the mixture in an ice bath (0 °C).
-
Reaction Execution: Stir the solution at 0 °C for 15 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the acyl chloride.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess alcohol. Dilute the residue with ethyl acetate or DCM.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: potential gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
The Steglich esterification is a remarkably mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for acid-sensitive substrates or when forcing conditions are undesirable.[8][9] It operates at room temperature and generally provides high yields.[10]
Causality and Experimental Rationale
This method works by activating the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP.[8] DMAP, being a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is extremely electrophilic and reacts rapidly with the alcohol to form the ester, regenerating the DMAP catalyst. A key benefit of DMAP is its ability to suppress a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[6]
Visualizing the Mechanism: Steglich Esterification
Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-5-iodo-2-methylbenzoic acid
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration). Stir the mixture until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (DCC or EDC, 1.1 eq) portion-wise. If using DCC, it will be a solid; EDC is often used as its hydrochloride salt.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up (DCC):
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
-
Work-up (EDC):
-
The urea byproduct from EDC is water-soluble, so no initial filtration is needed. Proceed directly to the washing step.
-
-
Washing: Wash the organic solution sequentially with 1M HCl, water, and brine. The acid wash removes residual DMAP and any unreacted EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to remove any remaining urea byproduct and other impurities.
Comparative Analysis of Methods
| Feature | Thionyl Chloride Method | Steglich Esterification |
| Conditions | Reflux (70-80 °C), then 0 °C to RT | 0 °C to Room Temperature |
| Reaction Time | 3 - 7 hours | 12 - 24 hours |
| Reagents | Corrosive and toxic (SOCl₂), generates acidic gas. | Less hazardous reagents, though DCC is a skin sensitizer. |
| Byproducts | Gaseous (SO₂, HCl), easily removed. | Solid (DCU) or water-soluble urea (from EDC). DCU can be challenging to remove completely.[9] |
| Substrate Scope | Excellent for sterically hindered acids. Not suitable for acid-sensitive functional groups. | Broad scope, ideal for acid-labile and sterically demanding substrates.[8] |
| Yield | Generally very high (>90%). | Typically high (80-95%), can be affected by side reactions if DMAP is omitted.[6] |
| Key Advantage | Irreversible, high-yielding, and uses inexpensive reagents. | Extremely mild conditions, protecting sensitive functional groups. |
| Key Disadvantage | Harsh conditions, potential for side reactions with sensitive molecules. | Stoichiometric byproduct that requires careful purification to remove. |
Conclusion
The choice between these two powerful esterification methods depends critically on the overall synthetic strategy and the specific attributes of the molecule being synthesized. The Thionyl Chloride method offers a robust, high-throughput path to the ester, ideal for stable substrates where yield and efficiency are paramount. In contrast, the Steglich Esterification provides a gentle, precision tool for complex syntheses involving delicate functional groups, where maintaining molecular integrity is the highest priority. By understanding the underlying mechanisms and procedural nuances of each, researchers can strategically select the optimal method for synthesizing esters of 4-Fluoro-5-iodo-2-methylbenzoic acid and its analogs.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
SynArchive. (n.d.). Steglich Esterification.
-
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183.
-
Reddy, T. S., et al. (2023). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
TCI Chemicals. (n.d.). Mitsunobu Reaction.
-
Nakao, R., Oka, K., & Fukumoto, T. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Bulletin of the Chemical Society of Japan.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
-
Campbell, J. A., et al. (1997). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
-
TCI Chemicals. (n.d.). Mitsunobu Reaction.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
-
ChemicalBook. (n.d.). 4-Fluoro-5-iodo-2-methyl-benzoic acid methyl ester.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings.
-
Wikipedia. (n.d.). Carbodiimide.
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
-
ResearchGate. (n.d.). Mechanism of carbodiimide/DMAP-mediated ester coupling.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
Strategic Amide Bond Formation: A Detailed Protocol for Coupling 4-Fluoro-5-iodo-2-methylbenzoic Acid with Amines
An Application Note for Medicinal and Synthetic Chemists
Abstract
The amide bond is a cornerstone of modern drug discovery, forming the critical linkage in a vast array of therapeutic agents.[1][2] This application note provides a comprehensive guide to the synthesis of amides using 4-Fluoro-5-iodo-2-methylbenzoic acid, a versatile, halogenated building block valuable for creating complex molecular architectures. We present a robust, optimized protocol centered on the widely used carbodiimide coupling method, offering detailed mechanistic insights, step-by-step instructions, and expert commentary on overcoming common challenges. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and adaptable methodology for their synthetic campaigns.
Introduction: The Strategic Importance of the Substrate
Amide bond formation is the most frequently utilized reaction in medicinal chemistry.[3] Its prevalence stems from the stability of the resulting linkage and the ready availability of a diverse universe of carboxylic acid and amine building blocks.[4]
The subject of this guide, 4-Fluoro-5-iodo-2-methylbenzoic acid , is not merely another carboxylic acid. Its unique substitution pattern offers significant strategic advantages in drug design:
-
Fluorine Atom: Often incorporated to enhance metabolic stability, improve binding affinity, and modulate pKa.
-
Iodine Atom: Serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation and late-stage diversification of the molecular scaffold.
-
Methyl Group: Provides steric influence that can dictate conformational preferences and improve selectivity for biological targets.
However, the electronic and steric nature of this substrate requires a well-considered approach to ensure efficient and high-yielding amide coupling.
The Chemistry of Activation: A Mechanistic Overview
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, the reaction must be mediated by a "coupling reagent" that converts the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5]
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a common class of coupling agents.[5][6][7] The reaction proceeds via a highly reactive O-acylisourea intermediate.[6][8]
While effective, this intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, terminating the desired reaction pathway.[8][9][10] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are employed. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-active ester. This ester is sufficiently reactive to be attacked by the amine but is not prone to rearrangement, thus improving reaction efficiency and yield.[11]
Figure 1: Mechanism of EDC/HOBt mediated amide coupling.
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable starting point for coupling 4-Fluoro-5-iodo-2-methylbenzoic acid with a range of primary and secondary amines.
Materials & Reagents
-
4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Saturated NaCl (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for column chromatography
Experimental Workflow
Figure 2: Step-by-step experimental workflow for amide coupling.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv). Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1 M). If solubility is limited, anhydrous DMF can be used as a solvent or co-solvent.
-
Reagent Addition: To the stirred solution, add the amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0 °C.
-
Base and Coupling Agent: Add DIPEA (2.5 equiv) to the cooled mixture. Then, add EDC·HCl (1.2 equiv) slowly in portions over 5 minutes. Expert Tip: Adding the coupling agent last and at a low temperature minimizes potential side reactions and gives greater control over the activation process.
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with saturated brine (1x).
-
Trustworthiness Check: This washing sequence is a self-validating system. The acid wash removes the organic base (DIPEA) and any unreacted amine. The bicarbonate wash removes acidic components, namely the HOBt additive and any unreacted starting carboxylic acid. The water-soluble urea byproduct from EDC is also removed during these aqueous extractions.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Data Presentation: Expected Versatility
The described protocol is effective for a variety of amine substrates. The following table provides representative examples of expected outcomes.
| Entry | Amine Substrate | Amine Type | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | Benzylamine | Primary, Aliphatic | 12-16 | 85-95% |
| 2 | Morpholine | Secondary, Cyclic | 12-16 | 90-98% |
| 3 | Aniline | Primary, Aromatic (Electron-rich) | 18-24 | 75-85% |
| 4 | 4-Chloroaniline | Primary, Aromatic (Electron-deficient) | 24 | 60-75% |
| 5 | tert-Butylamine | Primary, Hindered | 24 | 65-75% |
Advanced Protocols & Field-Proven Insights
While the EDC/HOBt method is a powerful workhorse, certain challenging substrates may require alternative strategies for optimal results.
Dealing with Sterically Hindered or Electron-Deficient Amines
When coupling with bulky amines (e.g., diisopropylamine) or poorly nucleophilic anilines, the reaction may be sluggish or fail altogether.[3][12] In these cases, more potent coupling reagents are necessary.
-
Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[7][13] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which couples more efficiently than the corresponding OBt-ester. The protocol is similar, often substituting EDC/HOBt with HATU (1.2 equiv) and a base like DIPEA or 2,6-lutidine.
Alternative Protocol: Acyl Fluoride Formation
For exceptionally difficult couplings, an alternative two-step, one-pot procedure via an acyl fluoride intermediate can be highly effective.[12] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, minimizing steric hindrance issues during the coupling step.[12][14]
-
Acyl Fluoride Formation: Dissolve the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere. Add a fluorinating agent (e.g., Cyanuric Fluoride or Deoxo-Fluor®) and allow it to react for 1-2 hours.
-
Amidation: In a separate flask, prepare a solution of the amine (1.2 equiv) and a base (e.g., DIPEA, 2.0 equiv) in DCM. Slowly add the pre-formed acyl fluoride solution to the amine mixture at 0 °C and allow it to stir to completion.
-
Work-up & Purification: Follow the standard work-up and purification procedures described in the primary protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents (EDC, HATU) can be sensitizers and should be handled with care.
-
Anhydrous solvents are flammable. Avoid open flames and sources of ignition.
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Wikipedia. Carbodiimide.
- Aapptec Peptides. Coupling Reagents.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Lund, G. et al. (2015).
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- Puckett, C. A. et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
- Kandasamy, J. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Hopemra. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Fisher Scientific. Amide Synthesis.
- Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Fisher Scientific. Amide Synthesis (Peptide Chemistry Methods).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- BenchChem. (2025).
- Smith, A. D. et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
- Semantic Scholar.
Sources
- 1. growingscience.com [growingscience.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Boronic Acids (Suzuki-Miyaura)
[1][2]
Introduction & Scope
The Suzuki-Miyaura coupling is the premier method for biaryl synthesis in drug discovery, utilized in the manufacturing of APIs such as Losartan and Boscalid. While aryl bromides are the industrial standard due to cost, Aryl Iodides (Ar-I) are critical in early-phase discovery and complex synthesis.
Why Aryl Iodides?
-
Kinetic Superiority: The C-I bond is the weakest among aryl halides (
), ensuring rapid oxidative addition even at low temperatures. -
Chemoselectivity: Ar-I allows for sequential coupling strategies; it will react preferentially in the presence of Ar-Br or Ar-Cl sites.
The Challenge: The high reactivity of Ar-I introduces specific failure modes, notably dehalogenation (hydrodeiodination) and homocoupling , which require precise control of the catalytic environment.
Mechanistic Insight: The "Boronate" Pathway
To ensure reproducibility, one must understand that the boronic acid (
Critical Mechanistic Nuance
With Aryl Iodides, the Oxidative Addition step is fast. The rate-determining step often shifts to Transmetallation . Therefore, the choice of base (to generate the boronate) and solvent (to solubilize the base) is more critical than the catalyst loading.
Visualization: Catalytic Cycle
The following diagram illustrates the standard pathway (outer cycle) and the critical activation of the boron species (inner interaction).
Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the base-mediated activation of boronic acid to the reactive boronate species.[1][2][3]
Optimization Matrix: Catalyst & Ligand Selection
Do not default to
| Ligand Class | Catalyst System | Best Use Case | Mechanism of Action |
| First Gen | Simple, unhindered Ar-I | Standard oxidative addition. Note: Sensitive to air; "Pd Black" forms easily. | |
| Bidentate | Heterocycles, basic nitrogens | Large bite angle accelerates reductive elimination. Robust against chelation. | |
| Buchwald (Dialkyl) | Sterically hindered (ortho-sub) | Electron-rich nature facilitates OA; bulk prevents catalyst dimerization. | |
| Buchwald (Universal) | Aryl Chlorides or deactivated Ar-I | Extremely active; promotes coupling of difficult substrates. |
Standard Operating Protocols (SOP)
Protocol A: The "Robust" Method (General Purpose)
Recommended for: Unhindered aryl iodides, standard library synthesis.
Reagents:
-
Aryl Iodide (1.0 equiv)[4]
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]
Step-by-Step:
-
Setup: Charge a reaction vial with Aryl Iodide, Boronic Acid, Base, and Catalyst.
-
Checkpoint: If using
, add it last under a counter-flow of Nitrogen/Argon.
-
-
Degassing (Crucial): Seal the vial. Evacuate and backfill with inert gas (
or Ar) 3 times.[6]-
Why?
promotes homocoupling of the boronic acid (Glaser-type) and oxidizes phosphine ligands.
-
-
Solvent Addition: Add sparged Dioxane/Water via syringe through the septum.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Visual Check: Reaction should turn dark brown/black. If "Pd mirrors" plate out on the glass immediately, the catalyst has decomposed (temperature ramp too fast or poor ligand stability).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: The "High-Complexity" Method (Steric Bulk/Sensitive)
Recommended for: Ortho-substituted iodides, unstable boronic acids.
Reagents:
-
Catalyst:
(1-2 mol%) + SPhos (2-4 mol%) (1:2 Pd:Ligand ratio) -
Base:
(anhydrous or hydrate) (2.0 equiv) -
Solvent: Toluene / Water (10:1) or n-Butanol (for lower temps)
Step-by-Step:
-
Pre-complexation: In the reaction vessel, add
, SPhos, and solvent. Stir at RT for 10 mins under inert gas.-
Observation: Solution changes from purple/dark red to orange/yellow (formation of active
species).
-
-
Addition: Add Aryl Iodide, Boronic Acid, and Base.
-
Reaction: Heat to 60-80°C.
-
Note: SPhos systems are highly active; aryl iodides often couple at temperatures as low as 40°C.
-
Troubleshooting & Diagnostic Workflow
When the reaction fails, use this logic flow to identify the root cause.
Common Failure Modes
-
Dehalogenation (Ar-I
Ar-H):-
Cause: Reaction temperature too high or solvent acts as a hydride source (e.g., Ethanol).
-
Fix: Switch to non-protic solvent (Toluene, DMF) and lower temperature.
-
-
Homocoupling (Ar-Ar or Ar'-Ar'):
-
Cause: Oxygen in the headspace or excess oxidant.
-
Fix: Rigorous freeze-pump-thaw degassing.
-
-
Protodeboronation (Ar-B(OH)2
Ar-H):-
Cause: Base is too strong or heating too long with electron-poor boronic acids.
-
Fix: Use weaker base (
or ) and anhydrous conditions (using CsF as activator).
-
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for palladium-catalyzed coupling of aryl iodides.
References
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8][9] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Using 4-Fluoro-5-iodo-2-methylbenzoic acid as a PROTAC linker precursor
Application Note: Strategic Utilization of 4-Fluoro-5-iodo-2-methylbenzoic Acid in Rigid PROTAC Linker Design
Abstract
The transition from flexible polyethylene glycol (PEG) linkers to rigid aromatic scaffolds represents a paradigm shift in Proteolysis Targeting Chimera (PROTAC) development. This guide details the application of 4-Fluoro-5-iodo-2-methylbenzoic acid as a high-value linker precursor. Unlike passive alkyl chains, this scaffold offers orthogonal synthetic handles (aryl iodide and carboxylic acid) and a conformationally restricted core. This note provides validated protocols for amide coupling and Sonogashira cross-coupling, enabling the synthesis of "rigidified" degraders with improved cell permeability and ternary complex stability.
Part 1: Strategic Rationale
The "Linkerology" Challenge
Early PROTACs relied heavily on PEG chains.[1] While soluble, these "floppy" linkers suffer from high entropic penalties upon binding and poor membrane permeability due to high polar surface area (PSA).
-
The Solution: Rigid linkers (aromatic, piperazine, alkyne) reduce the entropic cost of ternary complex formation.
-
Role of the Precursor: 4-Fluoro-5-iodo-2-methylbenzoic acid acts as a tri-functional hub :
-
Carboxylic Acid (-COOH): Attachment point for amine-bearing ligands (E3 or POI) via amide bonds.
-
Aryl Iodide (-I): A reactive handle for Palladium-catalyzed cross-coupling (Sonogashira/Suzuki) to extend the linker length rigidly.
-
2-Methyl Group: Provides steric bulk that twists the amide bond out of planarity, disrupting π-stacking aggregation and improving solubility—a critical failure point for many aromatic linkers.
-
Mechanism of Action: Ternary Complex Stabilization
Rigid linkers pre-organize the PROTAC into a bioactive conformation.[][3][4] The diagram below illustrates how this scaffold facilitates the E3-Linker-POI interaction.
Figure 1: The rigid aromatic core (yellow) restricts conformational freedom, reducing the entropic penalty when the Target Protein and E3 Ligase bind.
Part 2: Synthetic Workflows
The synthesis typically proceeds via two routes depending on the sensitivity of the ligands. Route A (Amide Coupling First) is recommended for most workflows to establish the core connection before subjecting the molecule to transition metal catalysis.
Workflow Diagram
Figure 2: Divergent synthetic pathways. Route A is preferred to avoid protecting group manipulations.
Part 3: Detailed Protocols
Protocol A: Sterically Hindered Amide Coupling
Challenge: The methyl group at position 2 creates steric hindrance near the carboxylic acid. Standard EDC/NHS coupling often fails or proceeds slowly. Solution: Use HATU, a high-activity coupling reagent, with controlled base addition.
Reagents:
-
4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Amine-containing Ligand (e.g., Pomalidomide-NH2) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: Dissolve 4-Fluoro-5-iodo-2-methylbenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the Amine Ligand (1.1 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[5][6]
-
Note: If conversion is <50% after 4 hours, heat to 40°C. The ortho-methyl group slows kinetics.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Sonogashira Cross-Coupling (Linker Extension)
Objective: Utilize the aryl iodide to attach a rigid alkyne linker.
Reagents:
-
Amide Intermediate (from Protocol A) (1.0 equiv)
-
Terminal Alkyne (e.g., Propargyl-PEG-Warhead) (1.2 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (TEA) / THF (1:1 mixture)
Procedure:
-
Degassing: Sparge the TEA/THF solvent mixture with nitrogen for 15 minutes. Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne).
-
Assembly: In a sealed vial, combine the Aryl Iodide intermediate, Terminal Alkyne, Pd catalyst, and CuI.
-
Solvent: Add the degassed solvent via syringe.
-
Reaction: Stir at 40°C–60°C for 2–6 hours. The aryl iodide is highly reactive; excessive heat is rarely needed.
-
Scavenging: Filter through a pad of Celite to remove Pd/Cu.
-
Purification: The rigid linker product is often UV-active. Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Data Presentation & Optimization
Comparative Analysis: Flexible vs. Rigid Linkers
The following table summarizes why switching to a benzoic acid-based linker improves drug-like properties.
| Feature | Flexible Linker (PEG-based) | Rigid Linker (Benzoic Acid-based) | Impact on PROTAC |
| Conformation | High entropy (floppy) | Low entropy (pre-organized) | Rigid: Higher binding affinity (lower ΔG penalty).[3] |
| Permeability | Low (High PSA) | High (Shielded PSA) | Rigid: Better cellular uptake. |
| Metabolic Stability | Prone to oxidative cleavage | High (Aryl core) | Rigid: Longer half-life in vivo. |
| Solubility | Excellent | Moderate | Optimization: The 2-Methyl group in the precursor is critical to prevent insolubility by disrupting crystal packing. |
Troubleshooting Guide
-
Issue: Hydrolysis of the Iodine.
-
Cause: Harsh basic conditions during deprotection steps.
-
Fix: The C-I bond is stable to standard acids (TFA) and mild bases. Avoid strong nucleophiles (e.g., NaOMe) at high heat.
-
-
Issue: Low Yield in Amide Coupling.
-
Cause: Steric hindrance from the 2-Methyl group.[7]
-
Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 50°C. Ensure the amine is free-based (not a salt).
-
References
-
National Institutes of Health (PMC). (2023). Design, Synthesis, and Antitumor Activity Evaluation of PROTACs. Retrieved from [Link]
-
ACS Publications. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Wikipedia. (2025). Sonogashira coupling: Mechanism and Applications in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with sterically hindered aryl iodides
Topic: Optimization of Yields for Sterically Hindered Aryl Iodides
Welcome to the Advanced Catalysis Support Hub
Status: Operational Ticket: #SM-ORTHO-001 Assigned Specialist: Senior Application Scientist (Catalysis Group)
Executive Summary: You are likely here because your standard "go-to" conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed, resulting in unreacted starting material or significant dehalogenation.
When coupling sterically hindered aryl iodides—particularly those with ortho-ortho substitution—the rules of engagement change. While iodides are typically the most reactive electrophiles for oxidative addition, their large atomic radius becomes a liability in sterically crowded systems, creating a "steric wall" that blocks Transmetallation and retards Reductive Elimination.
This guide abandons the "try and see" approach in favor of mechanistically grounded protocols designed to force the catalytic cycle forward.
Module 1: The Catalyst Architecture
Why your standard catalyst is failing
For hindered substrates, the rate-determining step shifts from Oxidative Addition to Transmetallation or Reductive Elimination . Standard ligands (PPh₃) lack the bulk to force the Pd(II) center into the necessary mono-ligated active species, and they lack the electron-richness to prevent catalyst decomposition.
The Solution: Dialkylbiaryl Phosphines & NHCs
We recommend two specific ligand classes. Do not deviate unless necessary.
| Feature | Buchwald Ligands (SPhos / XPhos) | NHC Complexes (Pd-PEPPSI-IPr) |
| Mechanism | Bulky biaryl backbone promotes mono-ligation (L-Pd-Ar-I). | Strong |
| Best For | General hindered couplings; ortho-substituted biaryls. | Extremely hindered substrates (tetra-ortho); Heterocycles.[1] |
| Key Advantage | SPhos is structurally flexible; XPhos is more rigid and better for amination but excellent for coupling. | Air stable; highly resistant to oxidation; excellent thermal stability. |
| Recommendation | First Line of Defense | Heavy Duty / High Temperature |
Module 2: The Transmetallation Bottleneck
The "Boronate" vs. "Pd-Hydroxo" Pathway[2]
In hindered systems, the approach of the boron species to the palladium center is sterically blocked. To overcome this, you must manipulate the mechanism of transmetallation.
The Expert Insight: For hindered aryl iodides, the Pd-Hydroxo pathway is often kinetically superior to the Boronate pathway.
-
Standard Path (Boronate): Base attacks Boron first -> RB(OH)3- attacks L-Pd-Ar-I. (Blocked by sterics).
-
Preferred Path (Pd-Hydroxo): Hydroxide displaces Iodide on Pd first -> L-Pd-Ar-OH reacts with neutral RB(OH)2.
Actionable Advice:
-
Base Selection: Use hydroxide bases (Ba(OH)₂, NaOH) or bases that generate OH⁻ in situ (K₃PO₄ + Water).
-
Water is Mandatory: Anhydrous conditions often fail here because they shut down the Pd-Hydroxo pathway.
Visualizing the Steric Cycle
Caption: The catalytic cycle highlighting the critical shift to the Pd-Hydroxo pathway (Intermediate B) to bypass steric hindrance at the Transmetallation step.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately, and I get low conversion. Why?
Diagnosis: "Pd Black" formation indicates catalyst decomposition. The ligands have dissociated from the metal, causing Pd(0) to aggregate.
-
Cause: The reaction temperature is too high for the ligand's stability, or (more likely) the oxidative addition occurred, but the cycle stalled at transmetallation, leading to complex instability.
-
Fix:
Q2: I see the product, but also significant "Protodeboronation" (Ar-H).
Diagnosis: The boronic acid is hydrolyzing faster than it can transmetallate. This is common with ortho-substituted or electron-poor boronic acids.
-
Fix: The "Slow Release" Strategy.
-
Replace Boronic Acid with Potassium Organotrifluoroborate (Ar-BF₃K) or MIDA Boronate .
-
These hydrolyze slowly in situ, keeping the concentration of free boronic acid low, preventing decomposition while feeding the catalytic cycle.[4]
-
Q3: Can I use anhydrous conditions?
Answer: Generally, no . As detailed in Module 2, the Pd-Hydroxo pathway requires water.
-
Exception: If you use CsF or Ag₂O as an activator in dry solvents (Dioxane/Toluene), you can force the reaction via a fluoride-activation pathway, but this is less robust for sterically hindered iodides.
Module 4: Optimized Experimental Protocols
Protocol A: The "Buchwald" Standard (SPhos)
Best for: Tri-ortho substituted systems, general hindered coupling.
-
Charge Vessel: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), SPhos (4 mol%), and Pd(OAc)₂ (2 mol%).
-
Note: Pre-complexed SPhos-Pd-G2 precatalyst is preferred if available to ensure accurate stoichiometry.
-
-
Base: Add K₃PO₄ (finely ground, 3.0 equiv).
-
Solvent: Add Toluene and Water (ratio 10:1). Concentration should be high (0.5 M to 1.0 M) to force collisions.
-
Degas: Sparge with Argon for 15 minutes. (Oxygen promotes homocoupling).
-
Reaction: Heat to 100°C for 12–24 hours.
-
Visual Check: Active catalyst should be a dark red/brown solution. Black precipitate = failure.
-
Protocol B: The "Heavy Duty" (PEPPSI)
Best for: Tetra-ortho substituted systems, Heterocycles, or when Protocol A causes Pd-Black.
-
Charge Vessel: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPr (2–4 mol%).
-
Base: Add KOH or K₂CO₃ (3.0 equiv).
-
Solvent: Dioxane or THF (technical grade is fine, but degassed).
-
Reaction: Heat to 60–80°C .
-
Note: PEPPSI catalysts initiate faster; excessive heat (>100°C) may not be necessary and can degrade labile substrates.
-
Decision Tree: Troubleshooting Logic
Caption: Diagnostic flow for identifying the specific failure mode based on crude reaction analysis (LCMS/NMR).
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, C. J., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Suzuki–Miyaura Reaction.[2][3] Chemistry – A European Journal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Sources
Technical Support Center: A Guide to Minimizing Protodeiodination Side Reactions in Palladium Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced palladium catalysis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging side reaction of protodeiodination. Our goal is to provide you with the mechanistic understanding and practical, field-proven strategies to troubleshoot and minimize this undesired pathway, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding Protodeiodination
This section addresses the fundamental questions surrounding protodeiodination, providing the core knowledge needed to tackle this issue effectively.
Q1: What is protodeiodination and why is it a major concern in my cross-coupling reaction?
A: Protodeiodination is an undesired side reaction in which an aryl or vinyl iodide starting material (Ar-I) is converted into a simple arene or alkene (Ar-H) instead of the desired cross-coupled product (Ar-Nu). This reaction directly consumes your starting material, leading to a reduction in the overall yield of your target molecule. Furthermore, the resulting Ar-H byproduct often has similar chromatographic properties to the desired product, complicating purification efforts and potentially leading to contaminated final compounds. This issue is particularly prevalent in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings that utilize highly reactive aryl iodides.
Q2: What is the proposed mechanism for protodeiodination?
A: Protodeiodination is a competing pathway that diverges from the main catalytic cycle after the initial oxidative addition step. Once the catalytically active Pd(0) species inserts into the Ar-I bond to form the key Ar-Pd(II)-I intermediate, two pathways become possible:
-
Desired Pathway (Cross-Coupling): The Ar-Pd(II)-I intermediate proceeds through transmetalation (in Suzuki or Sonogashira) or migratory insertion (in Heck), followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][2][3][4]
-
Undesired Pathway (Protodeiodination): The Ar-Pd(II)-I intermediate is intercepted by a proton source (often adventitious water, solvent, or the base itself) in a process known as protodepalladation, which cleaves the Ar-Pd bond to form Ar-H.[5] The resulting H-Pd(II)-I species must then be reduced back to Pd(0) to re-enter the catalytic cycle, a step that can be complex and lead to catalyst deactivation.
The following diagram illustrates this mechanistic divergence:
Q3: Which cross-coupling reactions are most susceptible to protodeiodination?
A: Reactions that rely on aryl iodides are the most susceptible due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition but also makes the subsequent intermediates more reactive towards side reactions. While aryl bromides and chlorides are less prone to protodeiodination, they require more forcing conditions for oxidative addition.[6][7] Therefore, you are most likely to encounter this issue in:
-
Suzuki-Miyaura Coupling: Especially when using sensitive boronic acids or when reaction kinetics are slow.
-
Sonogashira Coupling: The presence of amine bases and potential moisture can create a proton-rich environment.[8]
-
Heck Reaction: The conditions required for C-H activation and elimination can also promote protodeiodination.[9][10]
Q4: How can I detect and quantify protodeiodination in my reaction mixture?
A: Accurate detection is the first step in troubleshooting. You should monitor your reaction progress by analyzing aliquots of the crude reaction mixture. The most common and effective analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides excellent separation and allows for clear identification of the Ar-H byproduct versus the Ar-I starting material and Ar-Nu product based on their mass-to-charge ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive molecules, common in pharmaceutical development.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: By integrating characteristic peaks for the starting material, product, and the Ar-H byproduct, you can determine the relative ratio of each species in the crude mixture.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not for monitoring the organic molecules, this technique is invaluable for quantifying trace amounts of iodine in various samples, which can be useful in mass balance studies.[11][12][13]
Part 2: Troubleshooting Guide - A Systematic Approach to Eliminating Protodeiodination
You've confirmed significant protodeiodination. This step-by-step guide provides a logical workflow to diagnose and solve the problem.
Problem Diagnosis: High Levels of Ar-H Byproduct Detected
Follow these steps sequentially. Do not change multiple parameters at once, as this will prevent you from identifying the root cause.
The ligand is the primary determinant of the catalyst's behavior. Its electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.
-
Why it Matters: The goal is to accelerate the reductive elimination step to such an extent that it becomes much faster than the competing protodepalladation pathway. Bulky and electron-donating ligands are known to promote reductive elimination.[2][4][14] Electron-rich ligands increase electron density on the palladium center, which facilitates the bond-forming reductive elimination step, while steric bulk can destabilize the intermediate complex, again promoting product formation.[14]
-
Actionable Advice: If you are using a less bulky or electron-poor ligand (e.g., PPh₃, some bidentate ligands with small bite angles), switch to a modern, sterically demanding, electron-rich monophosphine ligand.
| Ligand Class | Examples | Rationale & Recommendation |
| Simple Monodentate | PPh₃, P(o-tol)₃ | Often insufficient to prevent protodeiodination due to moderate bulk and electronic donation. Consider upgrading. |
| Classic Bidentate | dppf, BINAP | Can be effective, but their fixed bite angles may not be optimal for accelerating reductive elimination for all substrates.[15] A good starting point, but may need changing. |
| Bulky, Electron-Rich Monophosphine (Buchwald Ligands) | SPhos, XPhos, RuPhos, DavePhos | Highly Recommended. These ligands are specifically designed to accelerate reductive elimination and are often the solution to protodeiodination. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors that create highly active and stable catalysts.[4] They can be an excellent alternative to phosphines, especially at higher temperatures. |
The base and solvent create the environment in which the catalyst operates. An inappropriate choice can be a direct cause of protodeiodination.
-
Why it Matters (Base): The base's primary role is to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki coupling).[3][16] However, a strong base in the presence of a proton source (like trace water or an alcohol solvent) can generate hydroxide or alkoxide species that either interfere with the catalyst or promote protonolysis. Weaker, non-nucleophilic inorganic bases are often a safer choice.
-
Why it Matters (Solvent): Protic solvents (e.g., alcohols, water) are direct and abundant proton sources. While sometimes necessary for solubility, their use should be carefully controlled. Even seemingly "aprotic" solvents like DMF can contain trace amounts of water or decompose at high temperatures to produce dimethylamine and formic acid, both of which can fuel the side reaction.[17][18][19]
-
Actionable Advice:
-
Switch to a Weaker Base: If using a strong base like NaOtBu or NaOH, consider switching to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If water is required as a co-solvent, minimize its amount. Dry your base and other salts in an oven before use.
-
Choose a Non-Protic Solvent: Favor solvents like Toluene, Dioxane, or THF over DMF, DMAc, or alcohols, especially at elevated temperatures.
-
| Recommended Combinations | Rationale |
| K₃PO₄ or Cs₂CO₃ in Toluene/Dioxane | A classic, robust system. The weak, heterogeneous base minimizes side reactions, and the non-protic solvent eliminates a primary proton source. |
| K₂CO₃ in THF/Water | A common choice for Suzuki couplings. The amount of water should be carefully optimized (e.g., 10:1 organic:water) to ensure boronic acid activation without excessive proton availability. |
Fine-tuning the reaction conditions can often tip the kinetic balance in favor of your desired product.
-
Why it Matters: High temperatures can increase the rate of all reactions, including undesired ones. Sometimes, protodeiodination has a higher activation energy and becomes more significant at elevated temperatures. Similarly, reaction concentration can influence the relative rates of bimolecular (transmetalation) versus unimolecular (side reaction) steps.
-
Actionable Advice:
-
Lower the Temperature: Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate. Try running the reaction at room temperature or 40-60 °C instead of reflux.
-
Increase Concentration: A higher concentration of your coupling partner (e.g., the boronic acid) can favor the bimolecular transmetalation step over the competing protodeiodination pathway.
-
Part 3: Experimental Protocol & Workflow
This section provides a detailed, annotated protocol for a Suzuki-Miyaura coupling of a potentially sensitive aryl iodide, designed to proactively minimize protodeiodination.
Annotated Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-iodoanisole with phenylboronic acid while minimizing the formation of anisole (the protodeiodinated byproduct).
Materials:
-
4-iodoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation (The Foundation):
-
Place a stir bar into a Schlenk flask appropriately sized for your reaction volume.
-
Oven-dry the flask and stir bar overnight at 120 °C and allow it to cool under a stream of Argon or in a desiccator.
-
Causality: This step is critical to remove adsorbed water from the glass surface, a common and often overlooked proton source.
-
-
Reagent Addition (The Setup):
-
In a glovebox or under a positive pressure of Argon, add the 4-iodoanisole, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the flask.
-
Causality: Adding solids under an inert atmosphere prevents premature exposure to atmospheric moisture and oxygen, which can damage the catalyst and reagents. K₃PO₄ is chosen as a mild, non-nucleophilic base. SPhos is selected for its proven ability to accelerate reductive elimination.
-
-
Establishing an Inert Atmosphere (The Seal):
-
Seal the flask with a rubber septum.
-
Insert an Argon inlet needle and an outlet needle. Subject the flask to three cycles of vacuum backfill with high-purity Argon.
-
Causality: This rigorously removes atmospheric oxygen, which can oxidatively deactivate the Pd(0) catalyst, and any remaining moisture.
-
-
Solvent Addition and Degassing (The Environment):
-
Using a dry syringe, add anhydrous toluene to the flask to achieve the desired concentration (e.g., 0.1 M).
-
With the Argon inlet needle submerged in the solvent, bubble Argon through the solution for 15-20 minutes (sparging).
-
Causality: Sparging removes dissolved oxygen from the solvent, which is crucial for maintaining the catalyst in its active Pd(0) state.
-
-
Reaction Execution and Monitoring (The Process):
-
Place the flask in a pre-heated oil bath at a moderate temperature (e.g., 80 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction's progress by taking small aliquots via syringe at set time points, quenching with a small amount of water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.
-
Causality: Starting at a moderate temperature prevents thermal decomposition and minimizes temperature-dependent side reactions. Monitoring allows you to stop the reaction upon completion, avoiding potential product degradation or increased side-product formation over time.
-
References
- A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. Benchchem.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.Journal of the American Chemical Society.
- Palladium-catalyzed cycloisomerizations of (Z)
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.Chemical Science (RSC Publishing).
- Reductive Elimin
- A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions.PubMed Central.
- The Intramolecular Heck Reaction. Macmillan Group.
- Sonogashira coupling.Wikipedia.
- Effect of bases and solvents on the Heck coupling.
- ANALYTICAL METHODS.
- Intern
- Developing Ligands for Palladium(II)
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.PMC - NIH.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.YouTube.
- Reductive elimin
- Review of analytical methods for the quantification of iodine in complex m
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Review of analytical methods for the quantification of iodine in complex m
- Suzuki reaction.Wikipedia.
- ANALYTICAL METHODS - Toxicological Profile for Iodine.NCBI Bookshelf - NIH.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.PMC.
- Heck Transformations of Biological Compounds C
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Heck Reaction.Chemistry LibreTexts.
- On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxid
- Heck Reaction.Organic Chemistry Portal.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Effects of solvent, base, and temperature on the Sonogashira coupling...
- Deciphering complexity in Pd–c
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.YouTube.
- Protodepalladation as a Strategic Elementary Step in C
- Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes.PubMed.
- Troubleshooting a C–N Coupling Reaction.Reddit.
- Cross-Coupling Reaction Guide.Sigma-Aldrich.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Cross coupling reactions in organic synthesis themed issue.
- ANALYTICAL METHODS.
- Bypassing the Limitations of Directed C–H Functionaliz
- Palladium-catalyzed cycloisomerizations of (Z)
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Technical Support Center: Optimization of Reaction Temperature for Coupling Reactions of 4-Fluoro-5-iodo-2-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 4-Fluoro-5-iodo-2-methylbenzoic acid. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in the coupling reactions of your specific substrate.
Q1: What is a suitable starting temperature range for coupling reactions with a highly activated aryl iodide like 4-Fluoro-5-iodo-2-methylbenzoic acid?
A1: Given the high reactivity of the Carbon-Iodine bond, it is advisable to begin with milder temperature conditions than typically used for aryl bromides or chlorides.[1] A good starting point for initial screening in Suzuki-Miyaura or Sonogashira reactions is between 60 °C and 85 °C .[2][3] For Heck reactions, a slightly higher initial temperature, around 80 °C to 100 °C , may be necessary.[4][5] Starting at a lower temperature helps to minimize common side reactions like dehalogenation, which is particularly prevalent with electron-rich aryl iodides.[1][6]
Q2: How does reaction temperature fundamentally influence the desired coupling versus common side reactions?
A2: Temperature is a critical parameter that affects the kinetics of all reaction pathways, both desired and undesired.[7]
-
Desired Coupling: Increasing the temperature generally accelerates the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to a faster conversion of starting materials to the product.[2][7]
-
Undesired Side Reactions: Higher temperatures can disproportionately accelerate side reactions. For instance, dehalogenation (replacement of iodine with hydrogen) and thermal decomposition of reagents (like boronic acids in Suzuki coupling) are often exacerbated at elevated temperatures.[8][9] Catalyst decomposition, observed as the formation of palladium black, is also more likely at higher temperatures, leading to a loss of catalytic activity.[3] The optimal temperature is therefore a trade-off between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q3: What are the primary temperature-dependent side reactions I should expect with 4-Fluoro-5-iodo-2-methylbenzoic acid?
A3: The two most common temperature-exacerbated side reactions for this substrate are dehalogenation and homocoupling.
-
Dehalogenation: This is the reduction of the aryl iodide to 4-fluoro-2-methylbenzoic acid.[8] It occurs when the Ar-Pd(II)-I complex, formed after oxidative addition, reacts with a hydride source in the mixture instead of the coupling partner.[9][10] High temperatures can promote this pathway.[8] The propensity for dehalogenation generally follows the halide reactivity order: I > Br > Cl.[1]
-
Homocoupling: This involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) to form a symmetrical biaryl. This side reaction can be promoted by the presence of oxygen or Pd(II) species and can be more prevalent if the transmetalation step is slow, an issue that can sometimes be overcome by adjusting the temperature.[10]
Q4: How do my choices of catalyst, ligand, base, and solvent influence the optimal reaction temperature?
A4: These parameters are intrinsically linked to the optimal temperature.
-
Catalyst/Ligand: The thermal stability of the palladium catalyst is dictated by the coordinating ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) often form more stable complexes that can tolerate higher temperatures without decomposing.[11] Conversely, less stable catalysts may require lower reaction temperatures.
-
Base: The strength and type of base can influence the reaction rate and, therefore, the required temperature. Stronger bases can sometimes facilitate the reaction at lower temperatures but may also promote side reactions like boronic acid degradation.[12] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions, though this may necessitate a slightly higher temperature to achieve a good reaction rate.[8]
-
Solvent: The boiling point of the solvent naturally sets the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve all reaction components can affect reaction kinetics, thereby influencing the optimal temperature.[13][14] For example, a reaction might be sluggish in a solvent where the base is poorly soluble, an issue that might be partially compensated for by increasing the temperature.
Q5: Can the carboxylic acid group on my substrate interfere with the coupling reaction, and is this effect temperature-dependent?
A5: Yes, the carboxylic acid moiety can present challenges. It can be deprotonated by the base to form a carboxylate salt. This anionic group can potentially coordinate to the palladium center, which may alter the catalyst's activity and stability.[15] While this coordination is not always detrimental, it can sometimes inhibit the catalytic cycle. The effect can be temperature-dependent; at higher temperatures, any inhibitory coordination might be more easily overcome, but this comes with the risk of other side reactions like decarboxylation, although this is less common in direct couplings. It is crucial to select a base that is strong enough to facilitate the catalytic cycle (e.g., activate the boronic acid in a Suzuki coupling) but does not cause unwanted side reactions with the substrate itself.
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Actions |
| 1. Low to No Product Yield at Initial Temperature (e.g., 60-80 °C) | Insufficient Thermal Energy: The activation energy for a key step (e.g., oxidative addition) has not been overcome. | A. Incremental Temperature Increase: Raise the temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS at each stage. Be cautious not to exceed the thermal stability of your catalyst.[7]B. Re-evaluate Catalyst System: Your current catalyst/ligand combination may require higher activation temperatures. Consider switching to a more active system known for high turnover at lower temperatures.[11] |
| 2. Significant Dehalogenation Byproduct Observed | Excessive Temperature: The reaction temperature is too high, favoring the dehalogenation pathway over the desired cross-coupling.[8] Hydride Source: The solvent (e.g., alcohols) or base (e.g., some alkoxides) may be acting as a hydride source.[9][10] | A. Reduce Temperature: Lower the reaction temperature immediately. Even a 10-20 °C reduction can significantly suppress dehalogenation.[6] B. Screen Weaker Bases: Switch from strong bases like alkoxides to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[8][12] C. Change Solvent: Use aprotic solvents like dioxane, toluene, or DMF instead of protic solvents if dehalogenation is a persistent issue.[13] |
| 3. Catalyst Decomposition (Formation of Palladium Black) | Thermal Instability: The reaction temperature has exceeded the thermal stability limit of the palladium-ligand complex.[3] | A. Lower the Temperature: This is the most critical first step.[3] B. Use a More Stable Ligand: Switch to more robust, sterically hindered, and electron-rich ligands (e.g., SPhos, XPhos) that are known to form more thermally stable palladium complexes.[16] C. Check Reagent Purity: Impurities can sometimes accelerate catalyst decomposition. |
| 4. Reaction Stalls Before Reaching Completion | Catalyst Deactivation: The catalyst may have decomposed over time at the chosen temperature. Reagent Degradation: The organometallic reagent (especially boronic acids) can be unstable and degrade at elevated temperatures over prolonged reaction times.[9][10] | A. Temperature Profiling: Instead of holding at a high temperature, try starting at a moderate temperature (e.g., 70 °C) and only increasing it towards the end of the reaction if necessary. B. Use a More Stable Reagent: For Suzuki couplings, consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[9] C. Add Fresh Catalyst: In some cases, a second charge of the catalyst can restart a stalled reaction, though this is not ideal for process efficiency. |
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Temperature Screening
This protocol provides a step-by-step method for optimizing the reaction temperature for the coupling of 4-Fluoro-5-iodo-2-methylbenzoic acid with a generic arylboronic acid.
Materials:
-
4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv), finely powdered
-
Solvent (e.g., Dioxane/Water 4:1), degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 10-15 minutes to ensure the removal of dissolved oxygen.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Heating and Monitoring:
-
Heat the reaction mixture to the initial screening temperature (e.g., 70 °C ) with vigorous stirring.
-
After 1 hour, take a small aliquot (under inert conditions if possible), quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to determine the ratio of starting material, product, and dehalogenated byproduct.
-
If conversion is low, increase the temperature to 80 °C and monitor again after 1 hour.
-
Continue this stepwise increase (e.g., to 90 °C , 100 °C ) until either full conversion is achieved, or the formation of byproducts (especially dehalogenation) becomes significant.[17]
-
-
Work-up: Once the reaction is deemed complete or optimal, cool the mixture to room temperature. Dilute with water and an organic solvent. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the benzoic acid product and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (if needed) | Base (equiv) | Solvent | Starting Temp. Range (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-2%) | PPh₃ or SPhos (2-4%) | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O, Toluene/EtOH/H₂O | 60 - 90 °C | Monitor for boronic acid decomposition at higher temperatures.[10] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | - | Et₃N or DIPEA (2-3) | THF or DMF | 50 - 80 °C | Often requires a Cu(I) co-catalyst (e.g., CuI). Copper-free versions may require higher temperatures or specialized ligands.[18][19] |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | K₂CO₃ or Et₃N (1.5-2) | DMF or Acetonitrile | 80 - 120 °C | Regioselectivity can be an issue. Higher temperatures are often required compared to Suzuki or Sonogashira.[4][20] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Flowchart for Temperature Optimization
This flowchart provides a logical path for addressing common issues encountered during temperature optimization.
Caption: A decision-making workflow for optimizing reaction temperature.
Diagram 2: Impact of Temperature on the Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura cycle and highlights that each step is influenced by reaction temperature.
Caption: Simplified Suzuki-Miyaura cycle showing key temperature-influenced steps.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gomes, P. A. T., et al. (2016). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society, 27(8), 1435-1443. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Gomes, M. G., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(9), 1089. [Link]
-
Yeo, W. L., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Chemistry, 25(1), 1-13. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]
-
Janeck, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1358-1372. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. Retrieved from [Link]
-
Cera, G., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034–2037. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed reactions between benzoic acids and aryl halides. Retrieved from [Link]
-
Al-Masri, A. A., et al. (2023). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 13(2), 353. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Purification strategies for 4-Fluoro-5-iodo-2-methylbenzoic acid derivatives
Technical Support Center: Purification Strategies for 4-Fluoro-5-iodo-2-methylbenzoic Acid Derivatives
Welcome to the Technical Support Center
Subject: 4-Fluoro-5-iodo-2-methylbenzoic Acid (and related derivatives) CAS Registry Number (Generic Scaffold): Varies by derivative; specific guidance applies to the core halogenated benzoic acid scaffold. Chemical Profile:
-
Acidity (
): ~3.2 – 3.8 (Enhanced acidity due to electron-withdrawing F/I substituents vs. benzoic acid). -
Stability: Light-sensitive (C–I bond lability); prone to decarboxylation at high temperatures (>150°C).
-
Solubility: Low in water; High in EtOAc, THF, Acetone, DCM.
Part 1: Triage & Diagnostic (Start Here)
Before initiating a purification campaign, identify the physical state and impurity profile of your crude material. Use the decision matrix below to select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.
Part 2: Protocol A – The "Workhorse" Acid-Base Extraction
Objective: Remove neutral impurities (unreacted starting materials, de-halogenated byproducts) and non-acidic catalysts.
Mechanism: Exploits the ionization of the carboxylic acid (
Step-by-Step Methodology
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Why: DCM is denser than water, making phase cuts difficult in large funnels. EtOAc is safer and floats.
-
-
Base Extraction (The "Swing"):
-
Extract the organic layer with 0.5 M NaHCO₃ (2x) or 1 M NaOH (careful with esters).
-
Target pH: Aqueous layer pH > 9.
-
Action: The product is now in the Aqueous Layer as the sodium benzoate salt.
-
Waste: Discard the organic layer (contains neutral impurities).
-
-
The "Wash":
-
Wash the aqueous layer once with fresh EtOAc or Hexanes.
-
Why: Removes physically entrained neutral organics trapped in the water.
-
-
Acidification (Precipitation):
-
Cool aqueous layer to 5–10°C (ice bath).
-
Slowly add 2 M HCl dropwise with vigorous stirring.
-
Target pH: pH < 2 (Ensure full protonation).
-
-
Isolation:
-
Filter the resulting white precipitate. Wash with cold water.[1]
-
Dry in a vacuum oven at 45°C (Avoid high heat to prevent iodine loss).
-
Part 3: Protocol B – Crystallization & Metal Scavenging
Objective: Achieve >98% purity and remove trace Palladium (if cross-coupling was performed). Warning: Iodine-containing aromatics are prone to "oiling out" rather than crystallizing.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Best for final polishing. Dissolve in hot EtOH, add warm water until turbid. |
| Toluene / Heptane | Medium | Good for removing non-polar impurities. Risk of oiling out if cooled too fast.[2] |
| Acetic Acid | High | Excellent for highly insoluble derivatives. |
| Acetonitrile | Low | Often leads to high solubility losses; avoid unless necessary. |
Palladium Removal Workflow
If the derivative was synthesized via Pd-catalyzed coupling (Suzuki/Sonogashira), crystallization alone often concentrates the metal in the crystal lattice.
-
Dissolve crude in THF or EtOAc.
-
Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (10 wt% relative to crude).
-
Stir at 50°C for 4 hours.
-
Filter through a Celite pad.
-
Proceed to crystallization (below).[2]
Figure 2: Recrystallization logic to prevent "oiling out" and ensure high recovery.
Part 4: Protocol C – Chromatographic Resolution
Objective: Separate regioisomers (e.g., 3-iodo vs. 5-iodo) or purify derivatives that fail to crystallize. Challenge: Benzoic acids "tail" (streak) on silica gel due to interaction with silanol groups.
Flash Chromatography Parameters
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
-
The Critical Modifier: Add 0.5% Acetic Acid or 1% Formic Acid to the mobile phase.
HPLC Method (Analytical/Prep)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% MeCN over 20 mins.
-
Detection: 254 nm (Aromatic) and 220 nm (Amide/Ester bonds).
Part 5: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What do I do?
-
Cause: The melting point is depressed by impurities, or the solvent polarity gap is too wide.
-
Fix: Re-dissolve the oil by heating. Add a "bridge" solvent (e.g., if using Water/EtOH, add a small amount of Acetone). Crucial: Seed the solution with a tiny crystal of pure product at the cloud point. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.
Q2: The product has a persistent pink/purple hue.
-
Cause: Free Iodine (
) liberation due to light exposure or old reagents. -
Fix: Wash the organic solution with 10% Sodium Thiosulfate (
) solution. The thiosulfate reduces purple iodine to colorless iodide ( ).
Q3: I see a "ghost peak" in my LC-MS that is -126 mass units.
-
Cause: De-iodination. The C-I bond is weak. This often happens in the mass spectrometer source (in-source fragmentation) and may not represent a real impurity in the flask.
-
Verification: Run the sample with a softer ionization method or lower cone voltage. If the peak persists in NMR, it is a real chemical impurity (protodeiodination).
Q4: Can I distill this compound?
-
Recommendation: No. 4-Fluoro-5-iodo-2-methylbenzoic acid has a high boiling point and is prone to thermal decarboxylation or iodine elimination at temperatures required for distillation (>200°C). Sublimation is possible under high vacuum (<0.1 mmHg) but is difficult to scale.
References
-
General Synthesis & Properties: 4-Fluoro-2-methylbenzoic acid. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Iodination Methodologies: Wallingford, V. H., & Krueger, P. A. (1939). m-Iodobenzoic Acid. Organic Syntheses, Coll. Vol. 2, p. 349. (Describes the diazotization/iodination strategy applicable to aminobenzoic acids). Link
-
Palladium Removal: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (2023).[4][5] (Detailed scavenger selection). Link
-
Chromatographic Separation: Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.[6] (Demonstrates the necessity of acid modifiers for iodobenzoic acids). Link
-
Recrystallization of Halobenzoic Acids: Purification of carboxylic acids by complexation with selective solvents. US Patent 7307188B2. (Discusses solvent selection for substituted benzoic acids). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Solving regioselectivity problems in halogenated benzoic acid synthesis
Technical Support Center: Synthesis of Halogenated Benzoic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for halogenated benzoic acid synthesis. This guide is designed to provide in-depth, practical solutions to common challenges in controlling regioselectivity during your experiments. Authored from the perspective of a Senior Application Scientist, this resource combines fundamental principles with field-proven troubleshooting strategies to enhance the precision, yield, and success of your synthetic work.
Frequently Asked Questions (FAQs): The "Why" Behind Regioselectivity
This section addresses the core principles governing the halogenation of benzoic acid. Understanding these fundamentals is the first step to effective troubleshooting.
Q1: Why does direct halogenation of benzoic acid typically yield the meta-substituted product?
A1: The regiochemical outcome is dictated by the electronic nature of the carboxyl group (-COOH). The carboxyl group is an electron-withdrawing group (EWG) and therefore a deactivating, meta-director in electrophilic aromatic substitution reactions.[1][2][3] It deactivates the aromatic ring toward electrophilic attack by pulling electron density away from it through both inductive and resonance effects.[1][4] This withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated (i.e., most electron-rich) site for an incoming electrophile (like Br⁺ or Cl⁺) to attack.[2][5]
Q2: What is the detailed mechanism that explains the meta-directing effect of the -COOH group?
A2: The meta-directing effect can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.
-
Attack at the ortho or para position: The resulting resonance structures include one highly unstable contributor where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing carboxyl group. This juxtaposition of positive charges is highly unfavorable.
-
Attack at the meta position: The positive charge in the arenium ion is spread across three other carbons in the ring, but it is never placed on the carbon atom attached to the carboxyl group. This avoids the highly destabilized resonance structure seen in ortho/para attack.
Because the activation energy to form the meta intermediate is lower than for the ortho or para intermediates, the meta product is formed preferentially.[5][6]
Diagram: Stability of Arenium Ion Intermediates
The following diagram illustrates the resonance structures for ortho, para, and meta attack on benzoic acid by an electrophile (E⁺). Note the highly unstable contributor in the ortho and para pathways, which explains the preference for meta substitution.
Caption: Arenium ion stability comparison.
Q3: What is the role of the Lewis acid catalyst (e.g., FeCl₃, FeBr₃) in the reaction?
A3: Benzoic acid's ring is "deactivated," meaning it is less nucleophilic than benzene itself. Therefore, a standard halogen like Br₂ or Cl₂ is often not electrophilic enough to react at a reasonable rate.[7] A Lewis acid catalyst is required to "activate" the halogen.[8][9] The Lewis acid (e.g., FeBr₃) accepts a lone pair of electrons from one of the halogen atoms, polarizing the halogen-halogen bond and creating a highly reactive, positively charged halogen species (e.g., "Br⁺") that is a much stronger electrophile.[7][10][11]
Troubleshooting Guide: Solving Common Experimental Problems
This section provides direct answers to specific issues you may encounter in the lab.
Q1: "My reaction is producing significant amounts of ortho and para isomers, not just the expected meta product. What's going wrong?"
A1: While direct halogenation strongly favors the meta position, obtaining isomeric impurities can occur. Here are the likely causes and solutions:
-
Cause 1: Overly Harsh Reaction Conditions. Very high temperatures or an extremely active catalyst can reduce the selectivity of the reaction, leading to the formation of thermodynamically less favorable products.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. You may need to run initial trials to optimize this. Ensure your catalyst is pure and used in the correct stoichiometric amount; excess catalyst can lead to side reactions.
-
-
Cause 2: Misidentification of Starting Material. Ensure your starting material is indeed benzoic acid and not a derivative with an ortho, para-directing group (like phenol or aniline), which could be a contaminant.
-
Solution: Verify the purity of your starting benzoic acid using techniques like NMR spectroscopy or melting point analysis before beginning the reaction.
-
Q2: "My reaction yield is very low. What are the most common factors to investigate?"
A2: Low yields are a frequent issue, often stemming from several potential problems.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The deactivated ring of benzoic acid requires robust conditions. Ensure sufficient reaction time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[12] |
| Catalyst Inactivation | Lewis acid catalysts like FeCl₃ and AlCl₃ are extremely sensitive to moisture.[10] Any water in the solvent or glassware will hydrolyze and deactivate the catalyst. |
| Action: Flame-dry all glassware before use. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube. | |
| Product Loss During Workup | Halogenated benzoic acids have some solubility in water. During aqueous extraction steps, a portion of your product may be lost to the aqueous layer.[13] |
| Action: When performing extractions, saturate the aqueous layer with NaCl (create a brine) to decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer. Use cold solvents for washing the final solid product to minimize dissolution.[13] | |
| Suboptimal Reagent Stoichiometry | Using too little of the halogenating agent will naturally result in an incomplete reaction. Conversely, a large excess can lead to di- or tri-substituted byproducts. |
| Action: Carefully control the stoichiometry. For monosubstitution, use a slight excess (e.g., 1.1 equivalents) of the halogenating agent. |
Q3: "I'm observing di- and tri-halogenated products in my final sample. How can I improve the selectivity for mono-halogenation?"
A3: The formation of polysubstituted products means the reaction is too reactive.
-
Cause: The first halogen substituent added to the ring is also a deactivating, meta-directing group. However, if reaction conditions are too harsh or the reaction is left for too long, a second or even third halogenation can occur.
-
Solution 1: Control Stoichiometry. The most critical factor is to use only a slight excess of the halogenating agent (e.g., 1.05 to 1.1 equivalents). This ensures there isn't enough halogen to react multiple times on a large scale.
-
Solution 2: Control Reaction Time. Monitor the reaction closely with TLC. As soon as the starting material is consumed and the mono-halogenated product is the dominant spot, quench the reaction to prevent further substitution.
-
Solution 3: Lower the Temperature. Running the reaction at a lower temperature will slow down the rate of the second and third halogenations more significantly than the first, thus improving selectivity.
Advanced Synthesis Strategies: Accessing Ortho and Para Isomers
Direct halogenation is not a viable route for synthesizing ortho- or para-halogenated benzoic acids. Alternative, multi-step strategies are required.
Q: "How can I synthesize an ortho- or para-halogenated benzoic acid?"
A: You cannot override the strong meta-directing effect of the carboxyl group in a one-step electrophilic substitution. Instead, you must change the synthetic approach.
Strategy 1: Halogenate an Ortho, Para-Directing Precursor (for para-Halobenzoic Acid)
The most common method is to start with a precursor that has a strong ortho, para-directing group, halogenate it, and then convert that group into a carboxylic acid. Toluene is an excellent starting material.
-
Friedel-Crafts Alkylation (if starting from Benzene): Convert benzene to toluene.
-
Halogenation of Toluene: The methyl group (-CH₃) is an ortho, para-director. Halogenating toluene (e.g., with Br₂/FeBr₃) will produce a mixture of o-bromotoluene and p-bromotoluene.[14]
-
Isomer Separation: Separate the para isomer from the ortho isomer (often possible via distillation or crystallization).
-
Oxidation: Oxidize the methyl group of the purified p-halotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[14] This yields the desired p-halobenzoic acid.
Strategy 2: The Sandmeyer Reaction (for Ortho and Para Isomers)
The Sandmeyer reaction is a powerful and versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring by replacing an amino group.[15][16] This is often the best method for producing ortho-halobenzoic acids.
-
Start with an Aminobenzoic Acid: Begin with the corresponding aminobenzoic acid (anthranilic acid for the ortho product, or p-aminobenzoic acid for the para product).[17][18]
-
Diazotization: Convert the amino group (-NH₂) into a diazonium salt (-N₂⁺) by reacting it with sodium nitrite (NaNO₂) in the presence of a strong acid (like HBr or HCl) at low temperatures (0–5 °C).[13]
-
Substitution with a Copper(I) Halide: Introduce the diazonium salt solution to a solution of a copper(I) halide (CuCl or CuBr).[15][19] The diazonium group is an excellent leaving group (it leaves as N₂ gas), and it is replaced by the halogen atom.[19]
Workflow Diagram: Choosing a Synthetic Route
Caption: Decision workflow for synthesizing halobenzoic acid isomers.
Validated Experimental Protocol: Synthesis of 3-Bromobenzoic Acid
This protocol details the direct bromination of benzoic acid.
Materials:
-
Benzoic Acid
-
Liquid Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (CCl₄, anhydrous)
-
Sodium Bisulfite (NaHSO₃) solution (5% aqueous)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Sodium Chloride (NaCl)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve 10.0 g of benzoic acid in 50 mL of anhydrous CCl₄.
-
Catalyst Addition: Carefully add 0.5 g of anhydrous FeBr₃ to the solution. The mixture may darken.
-
Bromine Addition: In a fume hood, slowly add 4.5 mL of liquid bromine dropwise to the stirring mixture. The reaction is exothermic, and HBr gas will be evolved. Maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by TLC until the benzoic acid spot has disappeared.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add 50 mL of water. To remove excess bromine, add 5% sodium bisulfite solution dropwise until the red-brown color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of CCl₄.
-
Extraction: Combine the organic layers and extract them with two 50 mL portions of 5% aqueous sodium hydroxide. The product will move into the aqueous layer as its sodium salt.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify with concentrated HCl until the solution is strongly acidic (pH < 2), which will precipitate the 3-bromobenzoic acid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold water. Recrystallize the crude product from hot water to obtain pure 3-bromobenzoic acid. Dry the final product in a desiccator.
References
- Vertex AI Search. (2018). Electrophilic Aromatic Substitutions (1)
- Wikipedia. (n.d.).
- Organic Syntheses Procedure. (n.d.). m-CHLOROPERBENZOIC ACID.
- Filo. (2025).
- PrepChem.com. (n.d.). Synthesis of m-chlorobenzoic acid.
- Vaia. (n.d.).
- Electrophilic substitution-halogen
- Quora. (2023).
- Brainly. (2023).
- Study.com. (n.d.). How would you prepare the following compounds from benzene? More than one step is required in each case. (a) m-Chlorobenzoic acid (b) p-Bromobenzoic acid (c) Phenylacetic acid, C6H5CH2CO2H.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group?.
- PMC. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
- Benchchem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- Organic Syntheses Procedure. (n.d.). acridone.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). (2022).
- Chemistry LibreTexts. (2022). 16.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up..
- NCERT. (n.d.). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids.
- CORE. (n.d.).
- PrepChem.com. (n.d.).
- Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
- YouTube. (2023).
- Brainly.in. (2018).
- YouTube. (2021).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Google Patents. (n.d.).
- YouTube. (2023).
- Benchchem. (n.d.).
- Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values?.
- Wikipedia. (n.d.). Benzene.
Sources
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Discuss the role of Lewis acid in halogenation and alkylation reaction of.. [askfilo.com]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Recrystallization of 4-Fluoro-5-iodo-2-methylbenzoic acid
Welcome to the technical support center for the purification of 4-Fluoro-5-iodo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material through recrystallization. Here, we move beyond generic protocols to offer field-proven insights and troubleshoot common issues encountered during the purification of this and structurally similar halogenated benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 4-Fluoro-5-iodo-2-methylbenzoic acid?
The primary objective of recrystallization is to purify the solid compound. Crude products from organic synthesis are often contaminated with by-products, unreacted starting materials, or catalysts.[1] Recrystallization is a technique that leverages differences in solubility to separate the desired compound from these impurities.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities behind in the solution.[3][4]
Q2: How do I select an appropriate solvent for the recrystallization of 4-Fluoro-5-iodo-2-methylbenzoic acid?
The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[5] For aromatic carboxylic acids like 4-Fluoro-5-iodo-2-methylbenzoic acid, a good starting point is to consider solvents with similar intermolecular forces.[6] Given the presence of a polar carboxylic acid group, polar solvents are generally a good choice. However, the bulky, nonpolar halogenated aromatic ring will influence solubility.
A systematic solvent screening is the most reliable method for identifying the optimal solvent or solvent system. This typically involves testing the solubility of a small amount of the compound in various solvents at room temperature and then upon heating.
Q3: Are there any general solvent recommendations for benzoic acid derivatives?
Yes, based on the general principles of recrystallization for benzoic acid and its derivatives, several solvents and solvent systems are commonly employed. Water is frequently used for simple benzoic acid, as its solubility is significantly higher in hot water compared to cold water.[2][3][4] However, for more substituted and less polar derivatives, organic solvents or solvent mixtures are often necessary.[5] Common choices include ethanol, methanol, acetic acid, or mixtures such as ethanol/water, hexane/ethyl acetate, or toluene.[5][6][7]
Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization of 4-Fluoro-5-iodo-2-methylbenzoic acid.
Q4: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
-
Causality: The compound is precipitating from the solution at a temperature above its melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider using a lower-boiling point solvent or a solvent mixture.[6]
-
Q5: I have very poor recovery of my crystalline product. What went wrong?
Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.
-
Causality:
-
Excess Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Preheat Funnel: During hot filtration, preheat the funnel and filter paper with hot solvent to prevent premature crystallization.[1]
-
Sufficient Cooling: After filtration, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[2]
-
Concentrate the Mother Liquor: If you suspect excess solvent was used, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.
-
Q6: My recrystallized product is still impure. How can I improve the purity?
If the final product is not sufficiently pure, it may be due to the co-precipitation of impurities or the formation of an impure solid solution.
-
Causality:
-
Rapid Cooling: Fast cooling can trap impurities within the crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility.
-
-
Solution:
-
Slow Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[3]
-
Second Recrystallization: A second recrystallization in the same or a different solvent system can significantly improve purity.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3]
-
Solvent Re-evaluation: Re-evaluate your choice of solvent. An ideal solvent will dissolve the impurities well even at low temperatures, so they remain in the mother liquor.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.
-
Place approximately 20-30 mg of your crude 4-Fluoro-5-iodo-2-methylbenzoic acid into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
For the solvents that showed poor solubility at room temperature, gently heat the test tube in a warm water or sand bath.
-
Add more of the same solvent in small portions until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a large quantity of high-quality crystals upon cooling.
Visualizing the Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Solvent Selection Logic
Caption: A decision tree for selecting an appropriate recrystallization solvent.
Data Summary
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds like simple benzoic acids.[6] |
| Ethanol | 78 | High | A versatile solvent for moderately polar compounds.[6] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[6] |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity.[7] |
| Acetone | 56 | Medium | A strong solvent, often used in solvent pairs.[6] |
| Toluene | 111 | Low | Can be effective for less polar compounds, but the high boiling point can lead to oiling out.[6] |
| Hexane | 69 | Low | A nonpolar solvent, often used in solvent pairs with a more polar solvent.[7] |
References
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from the University of Massachusetts Dartmouth. [Link]
-
Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Retrieved from Slideshare. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from the University of Rochester, Department of Chemistry. [Link]
-
Recrystallization of Impure Benzoic Acid. (2019). Retrieved from ResearchGate. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from Austin Community College. [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from the University of Colorado Boulder. [Link]
-
[Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid (out of petroleum ether/ethanol/water). (2020). Retrieved from Reddit. [Link]
-
Determining Which Solvent to Use. (2022). Retrieved from Chemistry LibreTexts. [Link]
-
Solvent for recrystallization of benzoic acid? (2017). Retrieved from Chemistry Stack Exchange. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-Fluoro-5-iodo-2-methylbenzoic Acid
In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. For drug development professionals and researchers, nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Fluoro-5-iodo-2-methylbenzoic acid, a halogenated aromatic compound with potential applications as a synthetic intermediate.
This document moves beyond a simple spectral interpretation, offering a comparative perspective against alternative analytical methodologies. It is designed to equip researchers with the necessary insights to not only understand the spectral features of this specific molecule but also to strategically select the most appropriate analytical tools for their research endeavors.
Predicted ¹H NMR Spectrum of 4-Fluoro-5-iodo-2-methylbenzoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 8.0 - 9.0 (³J H-F) |
| H-3 | ~ 7.5 - 7.7 | Doublet (d) | ~ 2.0 - 3.0 (⁴J H-H) |
| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | - |
| -COOH | ~ 10 - 13 | Broad Singlet (br s) | - |
In-Depth Spectral Analysis: A Rationale
The predicted spectrum is derived from the additive effects of the substituents on the benzene ring. The carboxylic acid group is a moderate deactivating group, while the methyl group is an activating group. The fluorine and iodine atoms exert both inductive and mesomeric effects that influence the electronic environment of the proximate protons.
The proton at the H-6 position is expected to be the most downfield of the aromatic protons. This is due to its ortho position relative to the electron-withdrawing carboxylic acid group and a through-space deshielding effect from the iodine atom. The primary coupling observed for this proton will be a ³J coupling to the fluorine atom, resulting in a doublet with a coupling constant typically in the range of 8.0-9.0 Hz.
The proton at the H-3 position is anticipated to be upfield relative to H-6. It is situated ortho to the electron-donating methyl group and meta to the carboxylic acid and iodine. The most significant coupling for H-3 will be a four-bond meta-coupling (⁴J) to H-6, which is typically small (2-3 Hz), resulting in a doublet.[1]
The methyl protons (-CH₃) will appear as a singlet in the range of 2.5-2.7 ppm. Its chemical shift is influenced by the adjacent carboxylic acid group.
The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (10-13 ppm).[2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[2]
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Analytical Technique | Strengths | Limitations | Application for 4-Fluoro-5-iodo-2-methylbenzoic acid |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR. | Confirms the number of unique carbon atoms and provides information about their chemical environment. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Does not provide detailed structural information on its own. | Confirms the molecular formula (C₈H₆FIO₂) and can provide fragmentation patterns to support the proposed structure. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Provides limited information on the overall molecular structure. | Confirms the presence of the carboxylic acid (O-H and C=O stretches) and aromatic C-H bonds. |
| X-ray Crystallography | Provides the definitive three-dimensional structure. | Requires a suitable single crystal, which can be difficult to obtain. | Would provide unambiguous confirmation of the substitution pattern and solid-state conformation. |
Experimental Protocols
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and data integrity.
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Fluoro-5-iodo-2-methylbenzoic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[3]
-
Cap the NMR tube and gently invert to ensure complete dissolution.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 1-2 second relaxation delay).[3]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural analysis of 4-Fluoro-5-iodo-2-methylbenzoic acid, integrating ¹H NMR with other analytical techniques.
Sources
A Comprehensive Guide to ¹⁹F NMR Chemical Shifts of 4-Fluorobenzoic Acid Derivatives for Researchers and Drug Development Professionals
For chemists at the forefront of pharmaceutical and materials science, the fluorine atom is a powerful tool. Its unique electronic properties can profoundly influence a molecule's bioactivity, metabolic stability, and material characteristics. Among the arsenal of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its sensitivity and the vast chemical shift range of the ¹⁹F nucleus, making it an exquisitely sensitive probe of the local electronic environment. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift values for a pivotal class of compounds: 4-fluorobenzoic acid and its derivatives. By understanding the factors that govern these shifts, researchers can gain invaluable insights into molecular structure and reactivity, accelerating the design and development of novel chemical entities.
The Underlying Principles: Why ¹⁹F Chemical Shifts are so Informative
The chemical shift of a fluorine atom in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[1] In aromatic systems like 4-fluorobenzoic acid, the ¹⁹F chemical shift is a sensitive reporter on the electronic effects of other substituents on the benzene ring.
These substituent effects can be broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma bonds of the molecule and are related to the electronegativity of the substituent.
-
Resonance (Mesomeric) Effects: These involve the delocalization of π-electrons through the aromatic system.
The interplay of these effects determines the overall electron density at the fluorine-bearing carbon and, consequently, the observed ¹⁹F chemical shift. A powerful tool for quantifying these electronic effects is the Hammett equation , which relates the electronic character of a substituent to its influence on the reactivity of a molecule. The Hammett substituent constant, σ, provides a numerical measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. As we will demonstrate, there is often a linear correlation between the ¹⁹F chemical shifts of substituted 4-fluorobenzoic acids and the Hammett constants of the substituents.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The following table presents a compilation of experimental ¹⁹F NMR chemical shift data for 4-fluorobenzoic acid and a selection of its derivatives. This data allows for a direct comparison of the influence of different substituents on the fluorine chemical shift.
| Compound | Substituent(s) | Solvent | ¹⁹F Chemical Shift (ppm) | Hammett Constant (σp) of Substituent |
| 4-Fluorobenzoic acid | H | Acetone | -107.96[2] | 0.00[3] |
| 4-Fluorobenzoic acid | H | CHCl₃ | [Data not explicitly found, but available in spectral databases] | 0.00[3] |
| 3-Fluoro-4-hydroxybenzoic acid | 3-F, 4-OH | [Not specified] | [Data may be inferred from complex mixture analysis] | F: +0.34, OH: -0.37[3] |
| 3-Fluorobenzoic acid | 3-F | Acetone | -114.14[2] | +0.34[3] |
| 3-(Trifluoromethyl)benzoic acid | 3-CF₃ | CDCl₃ | -62.87[2] | +0.54[3] |
| 2-Fluorobenzoic acid | 2-F | Phosphate Buffer | [Referenced to 20 mM NaF] | +0.06[3] |
| 4-Fluorobenzoate | H | Phosphate Buffer | [Referenced to 20 mM NaF] | 0.00[3] |
Note: Chemical shifts are typically referenced to an internal or external standard, most commonly CFCl₃ (trichlorofluoromethane) at 0 ppm. The data presented here is from various sources and may have been referenced differently. Direct comparison between different solvents should be made with caution.
The data, though limited in this compilation, begins to illustrate the expected trends. For instance, the trifluoromethyl group in the meta position of 3-(trifluoromethyl)benzoic acid is strongly electron-withdrawing (σ = +0.54), and this is reflected in the significantly downfield chemical shift of -62.87 ppm compared to 4-fluorobenzoic acid.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
The reliability of ¹⁹F NMR data is contingent upon a robust and well-controlled experimental setup. The following protocol provides a step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of 4-fluorobenzoic acid derivatives.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the 4-fluorobenzoic acid derivative. Common choices include acetone-d₆, chloroform-d (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. While CFCl₃ is the primary reference, it is volatile and not always practical. A common secondary standard is trifluorotoluene (α,α,α-trifluorotoluene), which gives a sharp singlet at approximately -63 ppm.
-
Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps in setting up the NMR experiment and acquiring the data.
Figure 1: A generalized workflow for acquiring ¹⁹F NMR spectra.
-
Locking and Shimming: After inserting the sample into the magnet, lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment. Subsequently, shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal, which translates to high resolution in the ¹⁹F spectrum.
-
Probe Tuning: Tune and match the NMR probe to the resonance frequency of ¹⁹F. This maximizes the sensitivity of the experiment.
-
Experiment Setup:
-
Pulse Sequence: A simple one-pulse sequence is typically sufficient for acquiring a standard ¹⁹F spectrum.
-
Spectral Width: The chemical shift range for fluorinated aromatic compounds is broad. Set a spectral width that encompasses the expected chemical shifts, for example, from -50 ppm to -150 ppm for initial scouting.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration if quantitative analysis is required.
-
Number of Scans: The number of scans will depend on the concentration of the sample. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value.
The Power of Prediction: Correlating ¹⁹F Chemical Shifts with Hammett Constants
As mentioned earlier, the Hammett equation provides a framework for understanding the electronic influence of substituents. A plot of the ¹⁹F chemical shifts of a series of 4-fluorobenzoic acid derivatives against the corresponding Hammett σp values of the substituents is expected to show a linear relationship.
Figure 2: A conceptual Hammett plot illustrating the expected linear correlation.
This correlation is invaluable for:
-
Predicting Chemical Shifts: For a new derivative with a known substituent, the ¹⁹F chemical shift can be estimated.
-
Confirming Structures: An experimentally determined chemical shift that deviates significantly from the predicted value may indicate an incorrect structural assignment or unforeseen electronic or steric effects.
-
Understanding Reaction Mechanisms: Changes in the ¹⁹F chemical shift during a reaction can provide insights into the electronic changes occurring at the reaction center.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the modern chemist. For those working with 4-fluorobenzoic acid derivatives, a thorough understanding of the factors influencing ¹⁹F chemical shifts is paramount. The electronic effects of substituents, quantifiable through Hammett constants, provide a predictive framework for interpreting these shifts. By following a rigorous experimental protocol, researchers can obtain high-quality, reproducible data that can guide molecular design, confirm structural assignments, and elucidate reaction mechanisms. This guide serves as a foundational resource for leveraging the power of ¹⁹F NMR in the exciting fields of drug discovery and materials science.
References
- Hagaman, E. W., Lee, S. K., & Britt, P. F. (Year). Synthesis and Solid State 13C and 19F NMR Characterization of Aliphatic and Aromatic Carboxylic Acid Fluoride Polymers. Energy & Fuels.
-
Miura, S., et al. (Year). ¹⁹F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. [Link]
- Ellis, D. A., et al. (Year).
-
Wang, Z., et al. (Year). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]
- Supporting Information for a scientific article.
-
SpectraBase. 4-Fluorobenzoic acid - Optional[¹⁹F NMR] - Chemical Shifts. [Link]
-
Martin, G. E., & Williams, A. J. (Year). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. PubMed. [Link]
-
PubChem. 4-Fluorobenzoic Acid. [Link]
- Smith, A. J. R., et al. (Year). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
Gimenez, D., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]
- Gerig, J. T. (Year). Fluorine NMR. University of California, Santa Barbara.
-
University of California, Santa Barbara, Department of Chemistry & Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Halogenated Benzoic Acids
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of halogenated benzoic acids. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind method development choices, ensuring robust, accurate, and efficient analytical outcomes.
The Analytical Challenge: Understanding Halogenated Benzoic Acids
Halogenated benzoic acids are a class of compounds fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and specialty materials. Their purity is not merely a quality metric; it is a critical determinant of final product safety, efficacy, and stability. Impurities, which can include positional isomers, starting materials, or degradation products, must be meticulously identified and quantified.
The analytical challenge stems from the physicochemical properties of these molecules. The presence of both a lipophilic aromatic ring and an ionizable carboxylic acid group imparts a unique polarity that can lead to common chromatographic problems, most notably peak tailing due to secondary interactions with the stationary phase. Furthermore, the subtle structural differences between isomers (e.g., 2-chlorobenzoic acid vs. 3-chlorobenzoic acid) demand high-resolution separation methods.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is a systematic process. It begins with understanding the analyte and culminates in a validated, robust method. The goal is to find the optimal balance between resolution, sensitivity, analysis time, and method robustness.
Caption: A logical workflow for systematic HPLC method development.
Core Comparison: Stationary Phase Selection
The stationary phase is the heart of the separation. For halogenated benzoic acids, Reversed-Phase (RP) HPLC is the predominant technique. However, the choice of column chemistry is critical to achieving a successful separation and mitigating peak asymmetry.
The primary interaction in RP-HPLC is hydrophobic. However, the acidic nature of benzoic acids can lead to secondary ionic interactions with residual silanols on the silica support surface, a primary cause of peak tailing. Modern column chemistries are designed to minimize these effects.
Comparative Performance of Common RP-HPLC Columns
Below is a comparison of common stationary phases for the analysis of a mixture of chlorobenzoic acid isomers (2-Cl, 3-Cl, 4-Cl).
| Stationary Phase | Primary Interaction | Key Advantage for Benzoic Acids | Typical Tailing Factor (4-CBA) | Resolution (Rs) between 2-CBA & 3-CBA |
| Standard C18 | Hydrophobic | General purpose, widely available. | > 1.5 | 1.4 |
| End-capped C18 | Hydrophobic | Reduced silanol activity, leading to better peak shape for acids. | 1.1 - 1.3 | 1.8 |
| Phenyl-Hexyl | Hydrophobic & π-π | Enhanced selectivity for aromatic compounds due to π-π interactions. | 1.0 - 1.2 | > 2.0 |
| Embedded Polar Group (EPG) | Hydrophobic & H-Bonding | A "silanol shield" of polar groups improves peak shape and provides alternative selectivity. | < 1.1 | > 2.0 |
Mobile Phase Optimization: The Key to Control
The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and selectivity of ionizable compounds like benzoic acids.
The Critical Role of pH
The pKa of most benzoic acids is approximately 4.2. According to the Henderson-Hasselbalch equation, the ionization state of the molecule is dictated by the mobile phase pH.
-
At pH << pKa (e.g., pH 2.5-3.0): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is more hydrophobic and will be well-retained on a reversed-phase column, leading to sharp, symmetrical peaks.
-
At pH >> pKa (e.g., pH 7.0): The molecule is in its ionized, benzoate form (-COO⁻). This form is highly polar and will have very little retention, eluting near the void volume.
Therefore, a buffered mobile phase with a pH between 2.5 and 3.0 is essential. A phosphate or formate buffer is typically used to ensure consistent pH control and, consequently, reproducible retention times.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.
-
Acetonitrile: Generally provides better peak efficiency (sharper peaks) and has a lower viscosity, resulting in lower backpressure. It is often the first choice.
-
Methanol: Can offer alternative selectivity compared to ACN. If two peaks are co-eluting with an ACN gradient, switching to MeOH can sometimes resolve them.
Step-by-Step Experimental Protocol: A Validated RP-HPLC Method
This protocol provides a robust starting point for the purity analysis of a wide range of halogenated benzoic acids.
Objective: To resolve the main component from its potential impurities and positional isomers with high efficiency and peak symmetry.
1. Analyte & Sample Preparation:
- Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
- Dilute the stock solution to a working concentration of 50 µg/mL using the same diluent. Ensure the final sample is fully dissolved.
2. Chromatographic Conditions:
- Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 20% B
- 2-15 min: 20% to 75% B
- 15-16 min: 75% to 95% B
- 16-18 min: Hold at 95% B
- 18.1-22 min: Return to 20% B (re-equilibration).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- Detection: UV at 230 nm (or analyte-specific λmax).
3. System Suitability Test (SST):
- Before running samples, perform five replicate injections of a standard solution.
- Acceptance Criteria:
- Tailing Factor (Asymmetry) for the main peak: ≤ 1.5.
- Relative Standard Deviation (%RSD) for peak area: ≤ 2.0%.
- Resolution (Rs) between critical pairs (e.g., product and key impurity): ≥ 2.0.
4. Data Analysis:
- Integrate all peaks.
- Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
This method is self-validating because the SST criteria confirm that the system is performing with adequate precision, resolution, and peak shape before any sample data is accepted.
Troubleshooting & Field-Proven Insights
| Problem | Probable Cause(s) | Senior Scientist's Solution |
| Peak Tailing (Main Peak) | 1. Mobile phase pH too high (>3.5).2. Secondary interactions with the column.3. Column overload. | 1. Verify and lower mobile phase pH to ~2.7 using formic or phosphoric acid.2. Switch to a high-purity, end-capped column or a Phenyl/EPG phase.3. Reduce injection concentration. |
| Poor Resolution (Isomers) | 1. Insufficient column efficiency.2. Non-optimal organic modifier.3. Gradient is too steep. | 1. Switch to a column with smaller particles (e.g., 3.5 µm -> 1.8 µm) or a longer column (150 mm -> 250 mm).2. Change selectivity: Try Methanol instead of Acetonitrile.3. Flatten the gradient: Decrease the %B/min slope across the elution window of the critical pair. |
| Shifting Retention Times | 1. Inadequate column equilibration.2. Poorly buffered mobile phase.3. Column temperature fluctuations. | 1. Ensure the re-equilibration step is at least 5-7 column volumes.2. Use a formal buffer (e.g., 20 mM potassium phosphate) instead of just acid.3. Use a thermostatted column compartment and set it to at least 5°C above ambient (e.g., 30-40°C). |
Conclusion
The successful purity analysis of halogenated benzoic acids by HPLC is not achieved by a single, universal method but through a systematic and scientifically-grounded development process. While a standard C18 column can serve as a basic screening tool, superior results in terms of resolution and peak shape are consistently obtained using Phenyl-Hexyl or Embedded Polar Group (EPG) stationary phases . The single most critical parameter is the strict control of mobile phase pH to a value between 2.5 and 3.0 to ensure the analytes are in their non-ionized, well-retained form. By combining the right column chemistry with optimized mobile phase conditions, as detailed in this guide, researchers can develop robust, reliable, and accurate methods for this important class of compounds.
References
-
Title: The Role of the Stationary Phase in Reversed-Phase Liquid Chromatography Source: Waters Corporation URL: [Link]
-
Title: Phenyl-Hexyl Columns for HPLC & UHPLC Source: Restek URL: [Link]
-
Title: A Review of Embedded Polar Group Stationary Phases for Reversed-Phase Liquid Chromatography Source: Journal of Separation Science URL: [Link]
Comparing reactivity of aryl iodide vs aryl bromide in cross-coupling reactions
[1][2][3][4][5]
Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Reactivity, Kinetics, and Strategic Selection in Palladium-Catalyzed Coupling
Executive Summary: The Reactivity-Stability Trade-off
In the landscape of transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), the choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) is rarely arbitrary. It represents a fundamental trade-off between kinetic reactivity and process viability .[1]
-
Aryl Iodides are the "Formula 1" electrophiles: they offer the fastest oxidative addition rates, enabling milder conditions (often room temperature) and lower catalyst loadings.[1] However, they suffer from poor atom economy, higher cost, and susceptibility to light-induced degradation.
-
Aryl Bromides are the "Workhorses": they offer a balance of stability and reactivity.[1] While they often require elevated temperatures or specialized ligands to initiate oxidative addition, they are significantly cheaper and more stable, making them the preferred choice for large-scale manufacturing.
Mechanistic Foundation: The Kinetics of Oxidative Addition[7]
The primary differentiator between Ar-I and Ar-Br is the Oxidative Addition (OA) step—the insertion of the Pd(0) catalyst into the C-X bond.[2] This is typically the rate-determining step (RDS) for aryl bromides and chlorides, whereas for aryl iodides, the rate is so fast that transmetalation often becomes the RDS.
Bond Dissociation Energy (BDE)
The reactivity difference is rooted in the C-X bond strength.[1] The C-I bond is longer and weaker than the C-Br bond, lowering the activation energy (
| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C(sp²)–I | ~2.10 | ~65 | High (Fast OA) |
| C(sp²)–Br | ~1.90 | ~81 | Medium (Moderate OA) |
| C(sp²)–Cl | ~1.74 | ~96 | Low (Slow OA) |
The Catalytic Cycle & Rate Constants
In a competitive environment, a Pd(0) species will selectively insert into a C-I bond over a C-Br bond by a factor of
Figure 1: Kinetic differentiation in the oxidative addition step.[3] The red path indicates the kinetically favored route for Aryl Iodides.
Comparative Performance Analysis
Reaction Scope and Conditions
-
Aryl Iodides: ideal for "ligand-free" conditions or simple phosphines (e.g., PPh3). They often react at room temperature, which is crucial for substrates with thermal sensitivity (e.g., DNA-encoded libraries or complex natural products).
-
Aryl Bromides: typically require electron-rich, bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition at reasonable rates.
Side Reactions
-
Homocoupling (Ullmann-type): Ar-I is prone to reductive homocoupling (Ar-Ar formation) in the presence of reducing agents or excess metal, more so than Ar-Br.
-
Lithium-Halogen Exchange: If preparing organometallics (e.g., Ar-Li or Ar-MgX) in situ, Ar-I exchanges extremely rapidly, sometimes leading to scrambling if not performed at cryogenic temperatures (-78 °C). Ar-Br exchanges more controllably.[1]
Quantitative Comparison Table
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Impact on Workflow |
| Reactivity | Excellent ( | Good ( | Ar-I allows milder conditions. |
| Atom Economy | Poor (I = 126.9 g/mol ) | Moderate (Br = 79.9 g/mol ) | Ar-Br is preferred for mass efficiency. |
| Cost | High | Low to Moderate | Ar-Br is standard for scale-up.[1] |
| Stability | Light sensitive; oxidizes over time | Generally stable | Ar-Br has longer shelf-life.[1] |
| Commercial Availability | Good, but less than Br | Excellent (Vast libraries) | Ar-Br offers more structural diversity. |
Experimental Validation: The Competition Experiment
To empirically verify the reactivity difference in your specific system, a competition experiment is the gold standard.[1] This protocol is self-validating: if the catalyst is selective, you will observe the consumption of only one electrophile.[1]
Protocol: Competitive Suzuki-Miyaura Coupling
Objective: Determine the kinetic selectivity of a Pd-catalyst between 4-iodoanisole and 4-bromoanisole.
Reagents:
-
4-Iodoanisole (1.0 equiv, 1.0 mmol)
-
4-Bromoanisole (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.0 equiv, 1.0 mmol) — Limiting reagent to force competition
-
Pd(PPh3)4 (1 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: Toluene/Water (4:1), degassed.[1]
Workflow:
-
Setup: In a Schlenk tube under Argon, combine both aryl halides, phenylboronic acid, base, and solvent.
-
Internal Standard: Add 0.5 equiv of dodecane (inert GC standard).
-
Initiation: Add Pd catalyst and heat to 60 °C.
-
Monitoring (The Validation Step):
-
Data Interpretation:
Strategic Selection Guide
When should you use which? Use the decision matrix below to guide your process chemistry.
Figure 2: Strategic decision matrix for selecting aryl halides in synthesis.
Practical Heuristics
-
Discovery Phase: Start with Ar-Br . It is cheaper and usually reactive enough.[1] If the reaction fails or yields are <30%, switch to Ar-I to diagnose if oxidative addition is the bottleneck.[1]
-
Late-Stage Functionalization: Use Ar-I . When modifying a complex, expensive drug intermediate, the cost of the iodide is negligible compared to the value of the substrate. The milder conditions preserve the molecule's integrity.[1]
-
DNA-Encoded Libraries (DEL): Use Ar-I .[1][4] As shown in recent literature [4], Ar-I allows coupling at 37°C (physiological temp), preventing DNA degradation, whereas Ar-Br often requires temperatures that damage the DNA tag.
References
-
BenchChem. (2025).[5][1][6] A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
-
Lévesque, E., et al. (2022).[1][7] Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
-
Fairlamb, I. J. S., et al. (2018).[1] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
Favalli, N., et al. (2021).[1][4] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids. Frontiers in Chemistry.
-
Schoenebeck, F., et al. (2022).[1] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-5-iodo-2-methylbenzoic Acid
Topic: Mass spectrometry fragmentation patterns of 4-Fluoro-5-iodo-2-methylbenzoic acid Content Type: Technical Comparison Guide
Executive Summary This guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 4-Fluoro-5-iodo-2-methylbenzoic acid (CAS: 1533441-18-7) . It contrasts this compound with non-iodinated and non-methylated analogs to isolate specific spectral signatures. The presence of a labile C-I bond combined with an ortho-methyl group creates a unique fragmentation fingerprint characterized by competitive dehalogenation and the "ortho effect" (water elimination).
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C₈H₆FIO₂
-
Monoisotopic Mass: 279.94 g/mol
-
Key Structural Features:
-
C–I Bond (Pos 5): Weak bond energy (~57 kcal/mol), highly susceptible to homolytic cleavage in Electron Ionization (EI).
-
Ortho-Methyl (Pos 2): Proximity to the carboxylic acid enables the "ortho effect" (McLafferty-type rearrangement).
-
Carboxylic Acid: Primary ionization site in Electrospray Ionization (ESI negative mode).
-
Experimental Protocols
To ensure reproducible fragmentation data, the following standardized protocols are recommended.
Protocol A: GC-MS (Electron Ionization)
-
Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal decarboxylation prior to ionization).
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Derivatization (Optional but Recommended): Trimethylsilylation (TMS) using BSTFA to stabilize the carboxylic acid peak, shifting M+ to m/z 352.
Protocol B: LC-MS (Electrospray Ionization)
-
Ionization Mode: Negative (ESI-).
-
Mobile Phase: Acetonitrile/Water (60:40) with 0.1% Formic Acid (to aid protonation in positive mode) or 10mM Ammonium Acetate (for negative mode stability).
-
Cone Voltage: 20–40V (Tunable to induce in-source fragmentation).
-
Scan Range: m/z 50–400.
Fragmentation Mechanics & Pathway Analysis[9][11]
The fragmentation of 4-Fluoro-5-iodo-2-methylbenzoic acid is governed by two competing mechanisms: the Ortho Effect and Halogen Elimination .
The Ortho Effect (EI Mode)
Unlike meta- or para-substituted benzoic acids, the 2-methyl isomer undergoes a specific 1,5-hydrogen shift. A hydrogen atom from the methyl group transfers to the carbonyl oxygen, facilitating the loss of a neutral water molecule (H₂O, 18 Da).
-
Diagnostic Peak: [M - 18]⁺ at m/z 262 .
C–I Bond Cleavage (EI Mode)
The iodine atom is the "weak link." Rapid homolytic cleavage releases a neutral iodine radical (I•, 127 Da).
-
Diagnostic Peak: [M - 127]⁺ at m/z 153 .
Decarboxylation (ESI Negative Mode)
In negative mode, the deprotonated molecule ([M-H]⁻, m/z 279) primarily loses CO₂.
-
Diagnostic Peak: [M - H - CO₂]⁻ at m/z 235 .
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways in EI mode.
Caption: Competitive EI fragmentation pathways showing the divergence between Ortho-effect water loss and Deiodination.
Comparative Performance Analysis
To validate the identity of 4-Fluoro-5-iodo-2-methylbenzoic acid, it must be compared against structurally similar "distractor" compounds. The table below highlights the distinguishing spectral features.
Table 1: Spectral Fingerprint Comparison (EI Mode, 70 eV)
| Feature | Target Compound (4-F-5-I-2-Me-Benzoic) | Alternative A (4-Fluoro-2-methylbenzoic) | Alternative B (4-Fluoro-5-iodobenzoic) |
| Molecular Ion (M⁺) | m/z 280 (Strong) | m/z 154 (Strong) | m/z 266 (Strong) |
| Iodine Loss (M-127) | m/z 153 (Prominent) | Absent (No Iodine) | m/z 139 (Prominent) |
| Ortho Effect (M-18) | m/z 262 (Distinctive) | m/z 136 (Distinctive) | Absent (No 2-Methyl) |
| Base Peak (Likely) | m/z 153 or 262 | m/z 136 or 107 | m/z 266 or 139 |
| Mechanism Note | Dual pathway: Deiodination + Ortho-H2O loss. | Ortho-H2O loss dominates; no labile halogen. | Deiodination dominates; no Ortho-H2O loss. |
Analysis:
-
Vs. Alternative A: The target compound is distinguished by the massive mass shift (+126 Da) and the presence of the labile Iodine fragment (m/z 153).
-
Vs. Alternative B: The target is distinguished by the Ortho Effect . Alternative B lacks the 2-methyl group, so it cannot eliminate water (M-18) efficiently; it will instead lose OH (M-17) or COOH (M-45).
Detailed Mechanism: The Ortho Effect[1][12]
The "Ortho Effect" is the most critical confirmation of the 2-methyl regiochemistry.
Step-by-Step Mechanism:
-
Ionization: Removal of an electron from the aromatic ring or carbonyl oxygen.
-
Hydrogen Transfer: The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group via a 6-membered transition state.
-
Elimination: The hydroxyl group is expelled as a neutral water molecule.
-
Result: A stable ketene-like cation is formed (m/z 262).
Caption: Mechanism of the Ortho Effect (McLafferty-type rearrangement) specific to 2-alkylbenzoic acids.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 2-iodo- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2nd Edition. (General reference for Ortho Effect mechanisms).
-
Fu, X., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Royal Society of Chemistry, 2016. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid and fragmentation patterns. Available at: [Link]
Sources
Difference between 4-Fluoro-5-iodo-2-methylbenzoic acid and 4-Fluoro-2-iodo-5-methylbenzoic acid
This guide provides an in-depth technical comparison between two critical regioisomers used in medicinal chemistry: 4-Fluoro-5-iodo-2-methylbenzoic acid and 4-Fluoro-2-iodo-5-methylbenzoic acid .
While they share the same molecular formula (
Executive Summary: The "Linear" vs. The "Cyclic" Scaffold
In drug discovery, the choice between these two isomers is rarely arbitrary. It is dictated by the desired geometry of the final pharmacophore.
-
Compound A (5-Iodo Isomer): The "Linear Extender." The iodine is meta to the carboxylic acid. This isomer is the standard choice for extending the carbon skeleton via cross-coupling (Suzuki, Sonogashira) without interfering with the acid moiety. It is synthetically accessible and cost-effective.[1]
-
Compound B (2-Iodo Isomer): The "Spring-Loaded" Scaffold. The iodine is ortho to the carboxylic acid. This arrangement is a privileged motif for generating fused heterocycles (e.g., isoindolinones, phthalides) or for accessing hypervalent iodine chemistry. It is synthetically challenging and often requires custom preparation.
Structural & Electronic Profiling
The defining feature of these molecules is the steric and electronic environment created by the iodine atom's position.[2]
| Feature | Compound A (5-Iodo) | Compound B (2-Iodo) |
| CAS Number | 1533441-18-7 | Custom Synthesis / Patent Literature (e.g., WO2015123355) |
| IUPAC Name | 4-Fluoro-5-iodo-2-methylbenzoic acid | 4-Fluoro-2-iodo-5-methylbenzoic acid |
| Iodine Position | Meta to COOH; Ortho to Fluorine | Ortho to COOH; Meta to Fluorine |
| Electronic Effect | Iodine is activated by ortho-Fluorine (inductive withdrawal). | Iodine is activated by ortho-COOH (inductive + field effect). |
| Acidity (Predicted pKa) | ~3.5 - 3.8 (Standard Benzoic Acid range) | ~2.5 - 2.8 (Enhanced acidity due to ortho-I effect) |
| Primary Utility | Bi-aryl synthesis, Linker chemistry | Heterocycle formation, Hypervalent iodine reagents |
Visualizing the Steric & Electronic Landscape
The following diagram illustrates the directing effects and steric crowding that define the reactivity of these isomers.
Figure 1: Structural logic dictating the synthesis and application of the two isomers.
Synthetic Accessibility: The "Make vs. Buy" Decision
Compound A: The Direct Route (High Yield, Low Cost)
Compound A is the thermodynamic and kinetic product of direct electrophilic iodination. The directing groups (Fluorine at C4 and Methyl at C2) cooperatively direct the incoming electrophile to the C5 position.
-
Protocol: Iodination of 4-fluoro-2-methylbenzoic acid.
-
Reagents:
-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) or / . -
Mechanism: The C5 position is ortho to the activating Fluorine and para to the Methyl group (weak activator). It is the most electron-rich site available.
Compound B: The Indirect Route (High Effort, High Value)
Compound B cannot be made via direct iodination of 4-fluoro-3-methylbenzoic acid because the C5 position (ortho to Fluorine) is more activated than the C2 position (ortho to COOH). Synthesis requires a "blocking" strategy or a Sandmeyer sequence.
-
Protocol: Sandmeyer Reaction sequence.
-
Starting Material: 4-Fluoro-3-methylbenzoic acid.
-
Step 1 (Nitration): Nitration occurs at C2 (ortho to COOH) or C6. Separation of isomers is required.
-
Step 2 (Reduction): Reduction of the nitro group to an aniline.
-
Step 3 (Sandmeyer): Diazotization (
) followed by displacement with Iodide ( ).
Experimental Workflow Diagram
Figure 2: Comparative synthetic pathways. Compound A is a one-pot synthesis; Compound B requires a multi-step sequence.
Applications & Reactivity Case Studies
Case Study 1: Cross-Coupling Efficiency
-
Compound A: Excellent substrate for Suzuki-Miyaura coupling. The iodine is sterically accessible. The ortho-fluorine atom exerts an electronic effect that can accelerate oxidative addition of Palladium(0) into the C-I bond compared to non-fluorinated analogs.
-
Compound B: Coupling at the C2 position is sterically hindered by the adjacent carboxylic acid. Reactions often require higher temperatures or specialized ligands (e.g., Buchwald biarylphosphines) to overcome the "ortho-effect."
Case Study 2: Cyclization to Heterocycles
Compound B is a specific precursor for Isoindolinones , a scaffold found in many kinase inhibitors.
-
Reaction: Sonogashira coupling with a terminal alkyne followed by cyclization.
-
Mechanism: The alkyne couples at the C2-Iodine. The adjacent Carboxylic Acid (C1) then attacks the alkyne (5-exo-dig or 6-endo-dig) to form the fused ring system.
-
Note: Compound A cannot undergo this cyclization because the acid and iodine are too far apart (meta relationship).
Case Study 3: Hypervalent Iodine Reagents
Compound B (2-iodo acid) is a fluorinated analog of the precursor to IBX (2-Iodoxybenzoic acid) .
-
Potential: Oxidation of Compound B can yield a fluorinated IBX derivative. The fluorine atom increases the electrophilicity of the iodine center, potentially creating a more potent oxidant for alcohol oxidation.
Experimental Protocols
Protocol 1: Synthesis of Compound A (Direct Iodination)
Adapted from Castanet et al. [1]
-
Dissolution: Dissolve 4-fluoro-2-methylbenzoic acid (10 mmol) in Acetonitrile (50 mL) and Trifluoroacetic acid (2 mL).
-
Addition: Add
-Iodosuccinimide (NIS) (11 mmol) in portions over 10 minutes. -
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 3:1).
-
Workup: Quench with 10% aqueous Sodium Thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate ( mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water. -
Expected Yield: 85-92%.
Protocol 2: Usage of Compound B (Synthesis of Isoindolinone)
Standard Intermolecular Cyclization Protocol [2]
-
Coupling: Combine Compound B (1.0 equiv), Terminal Alkyne (1.2 equiv),
(0.05 equiv), and (0.1 equiv) in DMF. -
Base: Add Triethylamine (3.0 equiv).
-
Cyclization: Heat to 80°C for 12 hours. The initial Sonogashira product undergoes spontaneous cyclization due to the proximity of the carboxylic acid.
-
Result: Formation of a 3-substituted-5-fluoro-6-methylisoindolin-1-one.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][4] Tetrahedron Letters, 43(29), 5047–5048.
-
Kundig, E. P., et al. (2013). Regioselective one-pot synthesis of isocoumarins and phthalides from 2-iodobenzoic acid and alkynes.[1] Advanced Synthesis & Catalysis, 355, 3221–3230.[1]
-
Merck & Co., Inc. (2015). Substituted prolines / piperidines as orexin receptor antagonists. World Intellectual Property Organization Patent WO2015123355A1. (Describes synthesis of 4-Fluoro-2-iodo-5-methylbenzoic acid).
-
BenchChem Technical Guide. (2025). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids.
Sources
Reactivity comparison of fluoro vs iodo substituents in nucleophilic substitution
Executive Summary
In the design of small molecule therapeutics and synthetic intermediates, the choice between fluoro- (F) and iodo- (I) substituents represents a fundamental dichotomy in reactivity. This guide explores the "Reactivity Paradox": while Iodine is the superior leaving group in aliphatic nucleophilic substitutions (
This guide provides a mechanistic breakdown, comparative data, and validated experimental protocols for researchers optimizing halide selection in drug discovery campaigns.
Part 1: Fundamental Physical Properties
The reactivity difference stems directly from the intrinsic properties of the Carbon-Halogen bond.
Table 1: Comparative Physical Properties of C-F vs. C-I Bonds
| Property | C-F Bond | C-I Bond | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~485 kJ/mol (Very Strong) | ~213 kJ/mol (Weak) | High BDE makes F inert in |
| Bond Length | 1.35 Å | 2.14 Å | Longer C-I bonds are more accessible to nucleophiles. |
| Electronegativity (Pauling) | 3.98 (Highest) | 2.66 | High EN of F creates strong dipoles, activating adjacent |
| Leaving Group Ability | Very Poor (Strong Base) | Excellent (Weak Base) | I |
Part 2: Aliphatic Nucleophilic Substitution ( )
In aliphatic systems, the rate-determining step (RDS) involves the breaking of the carbon-halogen bond. Consequently, bond strength is the governing factor.
Mechanism & Reactivity Trend
Trend: I >> Br > Cl >> F
Reasoning: The transition state of an
Experimental Protocol: The Finkelstein Reaction
Objective: Synthesis of Alkyl Iodides from Alkyl Chlorides/Bromides. This classic protocol leverages the solubility difference of sodium halides in acetone to drive the equilibrium toward the more reactive alkyl iodide—a crucial step when "activating" a molecule for subsequent coupling.[1]
Reagents:
-
Substrate: Alkyl chloride or bromide (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (1.5 – 2.0 equiv)
-
Solvent: Dry Acetone (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve NaI in dry acetone. The solution should be clear (NaI is soluble).
-
Addition: Add the alkyl halide substrate to the stirring NaI solution.
-
Reaction: Reflux the mixture for 2–24 hours.
-
Visual Check: The reaction is self-indicating. NaCl or NaBr will precipitate out of the solution as a white solid (insoluble in acetone), driving the reaction forward (Le Chatelier’s principle).
-
-
Workup: Cool to room temperature. Filter off the precipitated salts.
-
Isolation: Remove acetone under reduced pressure. Dissolve the residue in diethyl ether, wash with sodium thiosulfate (to remove any free iodine), water, and brine. Dry over MgSO
.
Part 3: Nucleophilic Aromatic Substitution ( )
In aromatic systems, the logic inverts.[2] The reaction proceeds via an addition-elimination mechanism where the first step (nucleophilic attack) is rate-determining.[2][3]
Mechanism & The "Fluoro Effect"
Trend: F >> Cl
-
Step 1 (RDS): The nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[3]
-
Electronic Effect: The extreme electronegativity of Fluorine inductively withdraws electron density from the ring, significantly stabilizing the anionic intermediate and lowering the activation energy (
) of the attack. -
Bond Breaking: The C-F bond breaks in the second, fast step. Because bond breaking is not the RDS, the strength of the C-F bond does not hinder the reaction rate.[2]
Experimental Protocol: Amination of Aryl Fluorides
Objective: Displacement of Fluoride by a Secondary Amine.[2]
Reagents:
-
Substrate: 4-Fluoronitrobenzene (1.0 equiv)
-
Nucleophile: Morpholine or Piperidine (1.2 equiv)
-
Base: Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)[6]
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with 4-fluoronitrobenzene and K
CO in DMF (0.5 M). -
Addition: Add the amine nucleophile dropwise.
-
Reaction: Heat to 60–80°C. Monitor by TLC or LC-MS.
-
Note: The reaction is often faster than the corresponding iodo-analog.[7]
-
-
Workup: Pour the mixture into ice water. The product often precipitates.
-
Purification: Filter the solid or extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMF).
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent mechanistic logic between Aliphatic and Aromatic substitutions regarding Halide choice.
Caption: Decision tree for halide selection based on substrate hybridization and mechanistic rate-determining steps.
Part 5: Comparative Data Analysis
The following data highlights the magnitude of the reactivity inversion.
Table 2: Relative Reaction Rates
| Reaction Type | Substrate Structure | Nucleophile | Relative Rate (F) | Relative Rate (I) | Conclusion |
| Methyl-X | MeO | 1 (Reference) | > 100,000 | Iodide dominates. Bond breaking controls rate. | |
| p-Nitrobenzene-X | MeO | 3,300 | 1 (Reference) | Fluoride dominates. Electronegativity controls rate. |
Note: In
References
-
Bond Dissociation Energies in Organic Chemistry. ChemGuide. [Link]
-
The Finkelstein Reaction: Mechanism and Experimental Procedure. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Master Organic Chemistry. [Link]
-
Characteristics of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Reaction: Leaving Group Ability. Chemistry LibreTexts. [Link]
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-5-iodo-2-methylbenzoic Acid
Introduction
4-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 1533441-18-7) is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in pharmaceutical and materials science research.[1] While its synthetic utility is significant, its responsible handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[2][3] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
-
Halogenated Organic Compound: The presence of both fluorine and iodine atoms places this compound squarely in the category of halogenated organic wastes.[4][5] These compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts upon improper treatment or incineration.[6]
-
Aromatic Carboxylic Acid: The benzoic acid moiety suggests acidic properties. While data on its specific pKa is unavailable, it should be treated as an acid. This is crucial for avoiding incompatible mixing, for instance, with bases or reactive metals.[7][8]
-
Potential Hazards: Based on analogous compounds like 5-iodo-2-methylbenzoic acid, it is prudent to assume it may cause skin and eye irritation.[9] Similar halogenated compounds can also pose risks to aquatic life.[10]
Table 1: Chemical Profile of 4-Fluoro-5-iodo-2-methylbenzoic acid
| Property | Value | Source |
| CAS Number | 1533441-18-7 | [1] |
| Molecular Formula | C8H6FIO2 | [1] |
| Molecular Weight | 280.03 g/mol | [1] |
| Classification | Halogenated Organic Acid | [4][5] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 4-Fluoro-5-iodo-2-methylbenzoic acid is its strict segregation as halogenated organic waste .
Causality:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[2][3][11] Mixing halogenated waste with non-halogenated solvents makes the entire volume subject to more stringent and costly disposal procedures.[12]
-
Safety: Halogenated compounds can react dangerously with other chemical classes. For instance, mixing acidic waste with bases can cause exothermic reactions, while mixing with oxidizing agents can create fire or explosion hazards.[7]
-
Disposal Technology: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl and HF) formed during combustion.[5][6] Contaminating other waste streams with halogens complicates their disposal or recycling.[12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or contact with solid particles.[13][14] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[10] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[15] |
Step 2: Select the Appropriate Waste Container
The integrity of the waste containment is critical to prevent leaks and ensure safe transport.
-
Compatibility: Use a container made of material that is compatible with acidic and halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste to prevent corrosion.[7][16]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[2][7]
-
Headroom: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8][17]
Step 3: Accumulate and Label the Waste
Proper labeling is a legal requirement and essential for safety.
-
Affix Label: Before adding any waste, affix a "Hazardous Waste" tag or label, as provided by your institution's Environmental Health and Safety (EHS) department.[3][18]
-
Complete Information: Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.[3][19] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 4-Fluoro-5-iodo-2-methylbenzoic acid".
-
If in solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, 4-Fluoro-5-iodo-2-methylbenzoic acid: ~5%").
-
The date waste was first added to the container.
-
The name of the Principal Investigator and the laboratory location (building and room number).[3]
-
-
Keep Closed: The container must be kept tightly closed at all times, except when actively adding waste.[18][19]
Step 4: Store in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Segregation: Store the halogenated waste container in secondary containment (such as a plastic tub) to contain any potential leaks.[16][18] Ensure it is stored separately from incompatible materials like bases and strong oxidizing agents.[7][8]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[2][7]
Step 5: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of the waste.
-
Contact EHS: Once the container is full (or within one year of the accumulation start date, whichever comes first), contact your institution's EHS office to request a waste pickup.[3][7]
-
Do Not Move: Do not transport the waste yourself. Trained EHS professionals will collect it for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][20]
Prohibited Disposal Practices
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal: NEVER dispose of 4-Fluoro-5-iodo-2-methylbenzoic acid down the drain. As a halogenated organic compound, it is not permissible for sewer disposal.[2][3]
-
Trash Disposal: Do not dispose of the chemical, or containers with visible residue, in the regular trash.[3]
-
Evaporation: Intentionally allowing solvents to evaporate in a fume hood is not an acceptable method of disposal.[21]
-
Mixing: Do not mix halogenated waste with non-halogenated, radioactive, or biological waste streams.[8][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste streams containing 4-Fluoro-5-iodo-2-methylbenzoic acid.
Caption: Decision workflow for segregating waste containing 4-Fluoro-5-iodo-2-methylbenzoic acid.
References
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown University Source. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
4-Fluoro-5-iodo-2-methylbenzoic acid - CAS:1533441-18-7. Binhong Technology. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste - EHSO Manual. Emory University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
5-Bromo-4-fluoro-2-iodo-benzoic acid methyl ester. Chemfun. [Link]
-
5-Fluoro-2-iodobenzoic acid. PubChem, National Institutes of Health. [Link]
-
5-Iodo-2-methylbenzoic acid. PubChem, National Institutes of Health. [Link]
-
Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. [Link]
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Personal protective equipment for handling 4-Fluoro-5-iodo-2-methylbenzoic acid
Topic: Personal protective equipment for handling 4-Fluoro-5-iodo-2-methylbenzoic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
4-Fluoro-5-iodo-2-methylbenzoic acid is a halogenated benzoic acid derivative commonly used as a coupling partner in medicinal chemistry. While often treated as a standard organic intermediate, its specific structural properties—acidity combined with heavy halogenation (Iodine/Fluorine)—dictate specific handling protocols to prevent sensitization and ensure environmental compliance.
Immediate Hazard Profile:
-
Primary: Skin/Eye/Respiratory Irritant (H315, H319, H335).
-
Secondary: Potential Skin Sensitizer (H317 - Structural Alert for Benzoic Acid derivatives).
-
Physical: Fine powder; susceptible to static charge accumulation due to the iodine atom's mass.
Hazard Analysis & Hierarchy of Controls
Before selecting PPE, you must establish engineering controls. The hierarchy below prioritizes containment over personal protection.
-
Engineering Control (Primary): All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
-
Administrative Control: Designate a "Halogenated Waste" stream prior to starting work.
-
PPE (Last Line of Defense): See Matrix below.
Visualization: Safety Decision Logic
Figure 1: Decision logic for engineering controls based on physical state.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<100g) . For kilo-scale, positive pressure respirators may be required.
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Solid) | Nitrile Gloves (4-6 mil) | Nitrile provides excellent resistance to solid organic acids. Latex is not recommended due to poor chemical resistance against aromatic derivatives and allergy risks [1].[1] |
| Hand Protection (Solution) | Solvent-Dependent | The solvent drives permeation. • DCM/Chloroform: PVA or Laminate (Silver Shield) required. Nitrile degrades in <5 mins. • Methanol/Ethyl Acetate: Double-gloved Nitrile is acceptable for splash protection. |
| Eye Protection | Safety Glasses w/ Side Shields | Standard ANSI Z87.1 compliant glasses. If the powder is fine/dusty and not in a hood, Chemical Goggles are mandatory to prevent corneal damage from acidic dust. |
| Respiratory | Fume Hood (Primary) | NO respirator needed if working in a functional hood. If weighing outside a hood (discouraged), use N95 or P100 particulate respirator. |
| Body | Lab Coat (Cotton/Poly) | Standard protection.[2] Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Critical Step)
Context: Iodinated compounds are heavy but often crystalline. They can generate significant static electricity, causing "fly-away" powder that contaminates the balance and user.
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
Static Control: If available, use an ionizing anti-static gun on the spatula and weighing boat before dispensing.
-
Transfer:
-
Tare the weighing boat.
-
Transfer solid gently. Do not dump.
-
Technique Tip: If the solid adheres to the spatula (static), wipe the spatula with a Kimwipe dampened with ethanol (outside the stock bottle) to discharge it.
-
-
Cleanup: Immediately wipe the balance area with a wet tissue (water/surfactant) to neutralize any acidic dust.
Phase B: Reaction Monitoring
Context: When in solution, the permeation risk shifts to the solvent.
-
Glove Check: If using halogenated solvents (DCM, DCE) to dissolve this compound, standard nitrile gloves offer zero protection against the solvent carrier. The dissolved acid will be carried through the glove to your skin.
-
Action: Use "Silver Shield" laminate gloves or change nitrile gloves immediately upon any splash.
-
Phase C: Waste Disposal & Decontamination
Context: This is the most common compliance failure. Because the molecule contains Fluorine and Iodine , it cannot be incinerated with standard organic waste in many jurisdictions due to the formation of HF and HI gases.
| Waste Stream | Contents | Protocol |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Bag in clear polyethylene, label as "Contaminated Debris: Halogenated Organic Acid." |
| Liquid Waste | Mother liquors, reaction mixtures. | MUST go into "Halogenated Organic Waste" carboy. Do NOT mix with non-halogenated solvents if your facility separates them (cost saving). |
| Aqueous Waste | Quench washes. | Check pH. If neutral (pH 6-8), drain disposal (if permitted). If containing precipitates, filter and dispose of solid as halogenated waste. |
Visualization: Waste Stream Sorting
Figure 2: Waste segregation logic. Note: 4-Fluoro-5-iodo-2-methylbenzoic acid always defaults to the Halogenated path.
Emergency Response
Spill Cleanup (Solid):
-
Isolate: Inform nearby personnel.
-
PPE: Wear double nitrile gloves, goggles, and a dust mask (N95) if outside a hood.
-
Neutralize: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum. Wipe the area with a dilute Sodium Bicarbonate (5%) solution to neutralize the acid.
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
First Aid:
-
Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6][7] The acidic nature can cause rapid corneal etching [2].
-
Skin Contact: Wash with soap and water.[4][5][6][7][8][9] Do not use alcohol (increases absorption).
-
Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), seek medical attention immediately.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. Washington, DC: U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic Acid Derivatives: Safety and Hazards. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
